molecular formula C12H15NO4S B187783 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-92-3

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B187783
CAS No.: 72678-92-3
M. Wt: 269.32 g/mol
InChI Key: VVYKDOVBUSRSCZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKDOVBUSRSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316424
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72678-92-3
Record name 72678-92-3
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Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Record name 72678-92-3
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Foundational & Exploratory

Structural Dynamics and Pharmacological Potential of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 72678-92-3) represents a critical scaffold in medicinal chemistry, bridging the structural gap between simple amino acids and complex heterocyclic pharmacophores. Synthesized via the condensation of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde), this molecule is primarily investigated for its antioxidant capacity , chemoprotective potential , and as a prodrug delivery system for cysteine.

This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol, and a balanced evaluation of its biological profile, including recent data on potential reproductive toxicity which researchers must heed during lead optimization.

Chemical Architecture and Stereochemistry

Core Scaffold Analysis

The molecule consists of a saturated 5-membered thiazolidine ring containing sulfur (S1) and nitrogen (N3) heteroatoms.

  • Position 2 (C2): Substituted with a 3,4-dimethoxyphenyl group.[1][2][3][4] The electron-donating methoxy groups (

    
    ) at meta and para positions increase the electron density of the aromatic ring, potentially enhancing radical scavenging activities compared to unsubstituted analogs.
    
  • Position 4 (C4): Carries the carboxylic acid moiety (

    
    ), inherited from the L-cysteine precursor.
    
Stereochemical Dynamics

The synthesis creates a second chiral center at C2, in addition to the preserved chiral center at C4.

  • C4 Chirality: Derived from L-cysteine, the C4 position retains the (R)-configuration .

  • C2 Chirality: The closure of the ring generates a new stereocenter. While diastereomers (cis and trans) are theoretically possible, thermodynamic control typically favors the isomer where the bulky aryl group at C2 is trans to the carboxylic acid at C4 to minimize steric strain. However, in solution, epimerization at C2 can occur via ring-opening/ring-closing equilibrium.

Physicochemical Profile

The following data aggregates predicted and experimentally observed properties essential for formulation and ADME prediction.

PropertyValueContext
Molecular Formula

-
Molecular Weight 269.32 g/mol Fragment-based drug discovery compliant
Melting Point 179–180 °CIndicates stable crystalline lattice
Predicted LogP ~1.96Good membrane permeability (Lipinski compliant)
Density ~1.29 g/cm³-
pKa (Acid) ~1.96Carboxylic acid proton
Solubility DMSO, Ethanol (Hot)Poor solubility in cold water

Validated Synthesis Protocol

This protocol describes the condensation reaction under thermodynamic control to maximize yield and purity.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Imine Formation: Nucleophilic attack of the cysteine amine on the aldehyde carbonyl.

  • Cyclization: Intramolecular nucleophilic attack of the thiol group onto the imine carbon (5-endo-trig), closing the thiazolidine ring.

Experimental Workflow

Reagents:

  • L-Cysteine Hydrochloride (1.0 eq)

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

  • Sodium Acetate (NaOAc) (0.8 eq, buffering agent)

  • Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve L-cysteine HCl (e.g., 10 mmol) in distilled water (15 mL).

  • Buffering: Add sodium acetate (8 mmol) to the cysteine solution. Note: This neutralizes the HCl salt, liberating the free amine for nucleophilic attack.

  • Addition: Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (15 mL) and add dropwise to the aqueous cysteine solution with vigorous stirring.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours. Optimization Note: Mild heating (40-50 °C) can accelerate the reaction but may increase side products.

  • Precipitation: The product often precipitates spontaneously. If not, cool the reaction vessel in an ice bath for 2 hours.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold water followed by cold ether to remove unreacted aldehyde. Recrystallize from hot ethanol if higher purity is required.

Mechanistic Visualization

SynthesisMechanism Cysteine L-Cysteine (Nucleophile) Imine Schiff Base Intermediate Cysteine->Imine - H2O Aldehyde 3,4-Dimethoxy- benzaldehyde Aldehyde->Imine Cyclization Intramolecular Thiol Attack Imine->Cyclization Product 2-(3,4-dimethoxyphenyl)- 1,3-thiazolidine-4-COOH Cyclization->Product Ring Closure

Figure 1: Reaction pathway for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via condensation.[1][2][4][5][6]

Biological Applications and Toxicity[1][8]

Antioxidant Activity

The 3,4-dimethoxy substitution pattern is critical here. Thiazolidine-4-carboxylic acid derivatives act as antioxidants through two primary mechanisms:

  • Direct Scavenging: The secondary amine (NH) and the sulfur atom can participate in redox cycling.

  • Prodrug Activity: In vivo, the ring can open (hydrolysis) to release L-cysteine, a precursor to Glutathione (GSH) , the cell's master antioxidant. The methoxy groups on the phenyl ring stabilize the radical intermediates, making this derivative a more potent scavenger (DPPH assay) than its unsubstituted phenyl analogs [1].

Toxicity Alert: Reproductive Safety

While often cited for hepatoprotection, recent ultrastructural studies on similar analogs (e.g., 4-hydroxy-3-methoxy derivatives) in zebrafish models have indicated potential reproductive toxicity .

  • Observation: Exposure led to mitochondrial degeneration in Sertoli and Leydig cells and developmental delays in spermatogenic cells [2].

  • Implication: Researchers designing drugs with this scaffold must include early-stage reproductive toxicology screening, as the thiazolidine ring opening may release reactive aldehyde intermediates in specific tissue microenvironments.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_C2 C2 Position (Aryl Group) cluster_C4 C4 Position (Carboxyl) Core Thiazolidine-4-Carboxylic Acid Core Methoxy 3,4-Dimethoxy Substituents Core->Methoxy COOH Carboxylic Acid Core->COOH Ring Ring Stability Core->Ring Effect1 Increases Lipophilicity (LogP) Methoxy->Effect1 Effect2 Enhances Radical Scavenging (Electron Donation) Methoxy->Effect2 Effect3 Solubility & H-Bonding COOH->Effect3 Effect4 Prodrug Handle (Esterification) COOH->Effect4 Toxicity Potential Toxicity: Aldehyde Release upon Hydrolysis Ring->Toxicity Equilibrium

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3,4-dimethoxy derivative.

References

  • Synthesis and Antioxidant Evaluation: Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences (2013).[7] URL:[Link]

  • Toxicity Profile: Title: Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Source: Iranian Journal of Fisheries Sciences (2024).[1][8][9] URL:[Link]

  • Chemical Properties & Identifiers: Title: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Compound Summary. Source: PubChem (NIH). URL:[Link]

  • General Thiazolidine Synthesis: Title: The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids.[2][4][5][6][10] Source: Journal of the American Chemical Society (1957). URL:[Link]

Sources

Physicochemical Profiling & Technical Guide: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

[1]

Compound Identity & Significance

This compound belongs to the class of thiazolidine-4-carboxylic acids (often referred to as thiaprolines). Structurally, it is an analog of the amino acid proline where the pyrrolidine ring is replaced by a thiazolidine ring, and the C2 position is substituted with a veratryl (3,4-dimethoxyphenyl) group.

  • IUPAC Name: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid[1]

  • CAS Number: 72678-92-3[1]

  • Molecular Formula: C₁₂H₁₅NO₄S[1]

  • Molecular Weight: 269.32 g/mol [1]

  • Core Scaffold: Thiazolidine ring (Saturated 5-membered ring with N and S at 1,3 positions).

Scientific Relevance: Unlike simple thiaproline, the addition of the bulky, electron-rich 3,4-dimethoxyphenyl group at the C2 position significantly alters the lipophilicity and stability of the ring. These derivatives are investigated primarily as "masked" forms of L-cysteine . Upon hydrolysis in vivo, they release L-cysteine, which supports glutathione biosynthesis, providing antioxidant and hepatoprotective effects without the rapid oxidation issues associated with free cysteine.

Synthesis Protocol & Stereochemistry

The synthesis follows a classic condensation reaction between L-Cysteine and 3,4-Dimethoxybenzaldehyde (Veratraldehyde) . This reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.

Experimental Methodology
  • Reagents: L-Cysteine hydrochloride (1.0 eq), 3,4-Dimethoxybenzaldehyde (1.0 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve L-Cysteine HCl in water; neutralize with Sodium Acetate to release the free amine.

    • Add the solution of 3,4-Dimethoxybenzaldehyde in ethanol slowly to the cysteine solution.

    • Stir at room temperature (20–25°C) for 6–12 hours. The product typically precipitates as a white or off-white solid.

    • Purification: Filter the precipitate, wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol/water if necessary.

Stereochemical Complexity

The reaction creates a new chiral center at C2 . Since the starting material (L-Cysteine) has a fixed (4R) configuration, the product is formed as a mixture of diastereomers:

  • (2R, 4R)-isomer: cis-configuration (Substituents on the same side).

  • (2S, 4R)-isomer: trans-configuration (Substituents on opposite sides).

Note: The ratio of epimers depends on the solvent and thermodynamic control. In polar protic solvents, the reaction is reversible, often favoring the thermodynamically more stable isomer (typically the one with the bulky aryl group pseudo-equatorial).

Synthesis Pathway Diagram

SynthesisPathwayCysteineL-Cysteine(Nucleophile)SchiffBaseSchiff BaseIntermediateCysteine->SchiffBase- H2OAldehyde3,4-Dimethoxybenzaldehyde(Electrophile)Aldehyde->SchiffBaseCyclizationIntramolecularCyclizationSchiffBase->CyclizationProduct2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acidCyclization->ProductIsomersDiastereomers:(2R,4R)-cis & (2S,4R)-transProduct->IsomersStereochemistry

Caption: Condensation pathway of L-Cysteine and Veratraldehyde yielding the thiazolidine scaffold.

Physicochemical Properties Profile

The introduction of the dimethoxyphenyl group modifies the properties significantly compared to the parent thiaproline.

PropertyValue / DescriptionTechnical Insight
Physical State White to off-white crystalline powderHigh crystallinity due to zwitterionic nature.
Melting Point 140 – 160°C (Dec)Varies by isomer ratio. Decomposes upon melting (decarboxylation).
Solubility Soluble: DMSO, DMF, Dilute BaseSparingly: Ethanol, MethanolInsoluble: Water (Neutral pH), EtherThe zwitterionic character reduces solubility in non-polar solvents; the aryl group reduces water solubility compared to unsubstituted thiaproline.
LogP (Calc) ~ -0.9 to 0.5More lipophilic than cysteine (LogP -2.5) but still amphiphilic.
pKa (Acid) ~ 2.5 – 3.0Carboxylic acid proton.
pKa (Base) ~ 6.0 – 6.5Thiazolidine nitrogen. Lower basicity than proline due to the sulfur atom's inductive effect.
Stability Hydrolytically unstable at low pHRing opening occurs in acidic media (reverting to aldehyde + cysteine). Susceptible to S-oxidation to sulfoxide.

Analytical Characterization

Validating the structure requires confirming the thiazolidine ring formation and the integrity of the dimethoxy group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.70 – 3.80 ppm (s, 6H): Two methoxy groups (-OCH₃). Distinctive singlet.

    • δ 3.90 – 4.20 ppm (m, 2H): C4-H and one C5-H proton.

    • δ 5.50 – 5.90 ppm (s/d, 1H): C2-H . This is the diagnostic peak. A shift downfield confirms ring closure. The presence of two signals here indicates a mixture of diastereomers.

    • δ 6.80 – 7.10 ppm (m, 3H): Aromatic protons (Veratryl group).

  • ¹³C NMR:

    • δ ~70–75 ppm: C2 (Thiazolidine ring carbon between N and S).

    • δ ~172 ppm: C=O (Carboxylic acid).[1][2][3][4]

Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm⁻¹: N-H stretching (broad).

  • 2500 – 3000 cm⁻¹: O-H stretching (Carboxylic acid, broad).

  • 1700 – 1740 cm⁻¹: C=O stretching (strong, Carbonyl).

  • 1100 – 1250 cm⁻¹: C-O-C stretching (Methoxy ethers).

Characterization Workflow

AnalyticalWorkflowcluster_TestsValidation ProtocolSampleSynthesized SampleTLCTLC (Silica)Mobile Phase: MeOH/DCMSample->TLCNMR1H NMR (DMSO-d6)Check C2-H (~5.6 ppm)Sample->NMRIRFT-IRCheck C=O (~1720 cm-1)Sample->IRResultConfirmed Structure(Purity >95%)TLC->ResultNMR->ResultIR->Result

Caption: Standard analytical workflow for structural validation of thiazolidine derivatives.

Biological & Stability Profile

Prodrug Mechanism

This compound acts as a prodrug . The thiazolidine ring is a reversible protection group for cysteine.

  • Mechanism: In physiological conditions (pH 7.4), the ring is relatively stable. However, enzymatic action or shifts in equilibrium can open the ring, releasing L-Cysteine and 3,4-Dimethoxybenzaldehyde .

  • Advantage: Free cysteine oxidizes rapidly to cystine (insoluble) in the bloodstream. The thiazolidine form protects the thiol (-SH) group, allowing intracellular delivery where it can support Glutathione (GSH) synthesis.

Antioxidant Activity[2][7]
  • Direct: The thiazolidine ring itself can scavenge free radicals.

  • Indirect: By increasing intracellular cysteine pools, it boosts GSH levels, the cell's master antioxidant.

  • Toxicity: The released aldehyde (veratraldehyde) is generally considered low-toxicity and is metabolized to vanillic acid derivatives.

Stability Considerations
  • Oxidation: The sulfur atom is prone to oxidation to the sulfoxide (S=O) if exposed to peroxides or strong air oxidation over time.

  • Hydrolysis: Avoid strong acids during formulation, as this reverses the synthesis reaction.

References

  • Synthesis & Properties of Thiazolidine-4-carboxylic Acids

    • ChemicalBook. "L-Thiazolidine-4-carboxylic acid Properties."[1][4][5][6] Accessed 2026.[4]

  • Biological Activity of Thiazolidine Derivatives

    • Iranian Journal of Fisheries Sciences. "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid."
  • NMR Characterization of Thiazolidines

    • Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)
  • Prodrug Mechanisms

    • Semantic Scholar. "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine."
  • Computed Properties (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 327596, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid."

The Thiazolidine-4-Carboxylic Acid Core: A Scaffolding Marvel in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Landscape of Thiazolidine-4-Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the journey of a molecule from its initial synthesis to a potential therapeutic agent is one of profound scientific inquiry. This guide delves into the core of one such remarkable scaffold: thiazolidine-4-carboxylic acid. We will explore its historical roots, the evolution of its synthesis, and the expansive landscape of its biological activities, providing both a historical narrative and practical, in-depth technical insights.

A Molecule Born from Curiosity: The Historical Trajectory

The story of thiazolidine-4-carboxylic acid begins in the 1930s, a period of burgeoning interest in the chemistry of amino acids and their reactions. One of the earliest systematic investigations into the interaction of thiol acids with aldehydes was conducted by M.P. Schubert in 1936 [1][2][3][4]. His work laid the foundational chemical principles for the formation of these cyclic compounds. Shortly after, in 1937, Ratner and Clarke further elucidated the reaction between formaldehyde and cysteine, a key reaction that produces the parent thiazolidine-4-carboxylic acid ring[1][2]. These early studies were driven by a fundamental curiosity about the chemical reactivity of biological molecules.

The mid-20th century saw continued, albeit sporadic, interest in these compounds. However, it was in the 1980s that a significant milestone was reached with the development of the thiazolidinedione class of insulin sensitizers[5][6]. This marked a pivotal shift from fundamental chemical exploration to targeted therapeutic application, particularly in the realm of metabolic diseases. The subsequent discovery in the 1990s that these compounds act as high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) provided a clear mechanistic understanding of their antidiabetic effects and solidified their place in medicinal chemistry[5][6]. The introduction of troglitazone in 1996, followed by rosiglitazone and pioglitazone, ushered in a new era of oral antidiabetic therapy, although the journey was not without its challenges, as evidenced by the later withdrawal of troglitazone due to hepatotoxicity[7][8].

This history underscores a recurring theme in drug discovery: the journey from a simple chemical reaction to a life-changing therapeutic is often long, winding, and built upon the foundational work of many scientists over several decades.

The Art of the Synthesis: From Conventional to Green Chemistry

The fundamental synthesis of the thiazolidine-4-carboxylic acid core is a testament to the elegance of organic chemistry: a nucleophilic cyclocondensation of L-cysteine with a carbonyl compound (an aldehyde or a ketone)[2][5][6]. This reaction, while straightforward in principle, offers a gateway to a vast diversity of derivatives based on the choice of the carbonyl starting material.

Classical Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This foundational method remains a staple in many research laboratories for its reliability and simplicity. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The amine of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization, driven by the nucleophilic thiol group, to form the stable five-membered ring.

  • Dissolution of Reactants: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water. To this, add sodium acetate (0.64 mmol) to neutralize the hydrochloride and free the amine group for reaction. In a separate flask, dissolve the desired aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Reaction Initiation: Add the ethanolic aldehyde solution to the aqueous L-cysteine solution in a round-bottom flask.

  • Reaction Progression: Stir the mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the product forms, it will precipitate out of the solution. To enhance precipitation, the reaction vessel can be placed in an ice bath.

  • Purification: Collect the precipitate by suction filtration and wash it several times with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification L-Cysteine_HCl L-Cysteine HCl Mixing Mix and Stir (Room Temperature, 24h) L-Cysteine_HCl->Mixing NaOAc Sodium Acetate NaOAc->Mixing Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Mixing Ethanol_Water Ethanol/Water Solvent Ethanol_Water->Mixing Precipitation Induce Precipitation (Ice Bath) Mixing->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Pure 2-Aryl-Thiazolidine- 4-Carboxylic Acid Recrystallization->Final_Product

General workflow for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Modern Advancements: Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted synthesis has emerged as a powerful tool[9]. The rationale for using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating.

  • Reactant Preparation: In a round-bottom flask suitable for microwave synthesis, create a mixture of the starting thiosemicarbazone (e.g., 8.15 mmol) in toluene (150 mL).

  • Addition of Reagents: Slowly add a solution of chloroacetic acid (17.65 mmol) in toluene (50 mL) along with a few drops of triethylamine as a base.

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture for a specified time and power (e.g., 1 hour at 360W).

  • Product Isolation and Purification: After irradiation, the resulting solid product is washed and can be recrystallized from a suitable solvent like methanol.

G cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Workup Thiosemicarbazone Thiosemicarbazone Microwave_Irradiation Microwave Irradiation (e.g., 360W, 1h) Thiosemicarbazone->Microwave_Irradiation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Microwave_Irradiation Triethylamine Triethylamine Triethylamine->Microwave_Irradiation Toluene Toluene Solvent Toluene->Microwave_Irradiation Washing Washing Microwave_Irradiation->Washing Recrystallization Recrystallization (Methanol) Washing->Recrystallization Final_Product Pure Thiazolidin-4-one Recrystallization->Final_Product

Workflow for microwave-assisted synthesis of thiazolidin-4-ones.

The Biological Significance: A Multifaceted Pharmacophore

The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its diverse range of biological activities. This versatility stems from its role as a bioisostere for other cyclic amino acids and its ability to be readily derivatized at multiple positions, allowing for the fine-tuning of its pharmacological properties.

A Prodrug for L-Cysteine and Glutathione Replenishment

One of the most fundamental biological roles of many thiazolidine-4-carboxylic acid derivatives is their function as prodrugs of L-cysteine. L-cysteine is a crucial amino acid, but its direct administration is often hampered by its instability and potential for toxicity. By masking the reactive sulfhydryl group within the thiazolidine ring, these derivatives provide a more stable delivery system. Once inside the cell, the ring can undergo hydrolysis to release L-cysteine.

This released L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells[10][11][12]. The replenishment of intracellular GSH levels is a key mechanism by which these compounds exert their protective effects against oxidative stress, a pathological process implicated in a wide range of diseases.

Thiazolidine-4-carboxylic acid derivatives as L-cysteine prodrugs for glutathione synthesis.

Therapeutic Applications: A Broad Spectrum of Activity

The derivatization of the thiazolidine-4-carboxylic acid core has led to the discovery of compounds with a wide array of therapeutic applications.

The thiazolidinedione class of drugs, such as pioglitazone and rosiglitazone, are well-known for their insulin-sensitizing effects in the treatment of type 2 diabetes[5][6][7]. Their primary mechanism of action is the activation of the nuclear receptor PPARγ[5][6][13]. Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver[7][8]. More recent research has also explored thiazolidine-4-carboxylic acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, presenting another avenue for glycemic control[14].

TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins Transcription->Proteins Leads to synthesis of Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Hepatic Glucose Production Proteins->Effects

Mechanism of action of thiazolidinediones as PPARγ agonists.

Certain derivatives have shown promise as antiviral agents, notably as inhibitors of influenza neuraminidase[15][16][17]. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. By inhibiting this enzyme, these compounds can halt the spread of the virus[18][19][20]. The thiazolidine ring and its substituents can be designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, thereby acting as competitive inhibitors[19].

Derivative/CompoundVirusTargetIC50 (µM)Reference
Compound 4fInfluenza ANeuraminidase0.14[16]
Compound 1dAvian Influenza Virus (H9N2)Not specified3.47[21][22]
Compound 1cInfectious Bronchitis VirusNot specified4.10[21][22]

The anticancer potential of thiazolidine derivatives is an area of intense research. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression[12][23]. Some derivatives have demonstrated the ability to inhibit tyrosine kinases, such as EGFR and VEGFR, which are often overactive in cancer cells[24]. Additionally, both PPARγ-dependent and -independent pathways have been implicated in their anticancer effects[24][25].

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 4HT-29 (Colon)0.073[11]
Compound 4A549 (Lung)0.35[11]
Compound 4MDA-MB-231 (Breast)3.10[11]
Compound 2HepG2 (Liver)0.24[11]
Compound 1MCF-7 (Breast)0.37[11]
Compound 28Various2.1 - 4.6[11]
Benzoimidazol-thiazolidinone 13aHCT116 (Colorectal)0.05[8]

Conclusion: A Scaffold of Enduring Promise

From its humble beginnings in fundamental chemical studies to its current status as a versatile pharmacophore, the journey of thiazolidine-4-carboxylic acid and its derivatives is a compelling narrative of scientific discovery. Its simple yet elegant core structure provides a foundation for a vast array of chemical modifications, leading to compounds with a broad spectrum of biological activities. The ability to function as a prodrug for L-cysteine and replenish cellular glutathione levels underpins its importance in combating oxidative stress. Furthermore, the development of derivatives with potent antidiabetic, antiviral, and anticancer properties highlights the enduring promise of this remarkable scaffold in the ongoing quest for new and effective therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the intricate cellular signaling pathways deepens, the future of thiazolidine-4-carboxylic acid derivatives in medicinal chemistry appears brighter than ever.

References

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  • Irie, K., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1735-1742. [Link]

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2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid literature review

[1]

Executive Summary

This technical guide profiles 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , a heterocyclic compound synthesized via the condensation of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde). Functioning primarily as a "prodrug" for L-cysteine, this molecule is critical in oxidative stress research. It facilitates the intracellular delivery of cysteine—the rate-limiting precursor for Glutathione (GSH) synthesis—while the 3,4-dimethoxyphenyl moiety enhances lipophilicity and provides secondary radical scavenging capabilities. This guide details its synthesis, stereochemical considerations, biological mechanisms, and analytical characterization.[1]

Chemical Architecture & Synthesis[2]

Reaction Mechanism

The synthesis follows a classic nucleophilic heterocyclization pathway. The amine group of L-cysteine attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde to form a hemithioaminal intermediate, which dehydrates to an imine (Schiff base). The sulfhydryl group of the cysteine then performs an intramolecular nucleophilic attack on the imine carbon, closing the five-membered thiazolidine ring.

Synthesis Workflow

The following diagram illustrates the critical process flow for high-yield synthesis.

SynthesisWorkflowstartPrecursors PreparationmixCondensation Reaction(Ethanol/Water 1:1)start->mix L-Cysteine + VeratraldehyderefluxStirring/Reflux(24h @ RT or 4h @ Reflux)mix->reflux Schiff Base FormationprecipPrecipitation(Ice Bath)reflux->precip Cyclization CompletefilterFiltration & Washing(Cold Ethanol/Ether)precip->filter Crude SolidcrystRecrystallization(Hot Ethanol)filter->cryst PurificationproductFinal Product:2-(3,4-dimethoxyphenyl)-thiazolidine-4-COOHcryst->product Yield ~80-90%

Figure 1: Step-by-step synthesis workflow for 2-substituted thiazolidine-4-carboxylic acid derivatives.

Experimental Protocol

Reagents: L-Cysteine Hydrochloride (0.1 mol), 3,4-Dimethoxybenzaldehyde (0.1 mol), Sodium Acetate (0.1 mol), Ethanol (95%), Distilled Water.

  • Solubilization: Dissolve 15.7 g of L-Cysteine HCl and 8.2 g of Sodium Acetate in 100 mL of distilled water. The acetate acts as a buffer to liberate the free amine.

  • Addition: Dissolve 16.6 g of 3,4-Dimethoxybenzaldehyde in 100 mL of ethanol. Add this dropwise to the cysteine solution with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 24 hours. Alternatively, reflux at 80°C for 3-5 hours to accelerate kinetics, though room temperature often yields higher stereochemical purity.

  • Isolation: Cool the mixture in an ice bath for 2 hours. A white to pale-yellow precipitate will form.

  • Purification: Filter the solid under vacuum. Wash three times with cold ethanol and twice with diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol/water (2:1) to obtain pure crystals.

Physicochemical Profiling

Stereochemistry

The reaction creates a new chiral center at position C2. Since L-cysteine (C4-R) is used, two diastereomers are possible:

  • (2R, 4R)-isomer (Cis): The aryl group at C2 and the carboxyl group at C4 are on the same side of the ring. This is typically the thermodynamically favored product due to steric hindrance minimization between the bulky aryl group and the carboxylate.

  • (2S, 4R)-isomer (Trans): The substituents are on opposite sides.

Note: In solution, thiazolidines can undergo ring-opening and re-closing (mutarotation), leading to an equilibrium mixture, although the solid state is usually a single isomer.

Solubility & Stability
  • Lipophilicity: The two methoxy groups significantly increase lipophilicity (LogP ~1.5) compared to unsubstituted thiazolidine-4-carboxylic acid (Thioproline), enhancing cell membrane permeability.

  • Stability: Stable in solid form. In aqueous solution, particularly at acidic pH, the equilibrium may shift back toward the open-chain imine or free aldehyde/cysteine components.

Biological Mechanism of Action

The "Prodrug" Mechanism

The primary utility of this compound is as a cysteine delivery system. Free cysteine is rapidly oxidized to cystine in the extracellular matrix and has poor transport kinetics. The thiazolidine ring protects the sulfhydryl group, allowing the molecule to enter the cell, where it is hydrolyzed to release cysteine.

Pathway Visualization

BioMechanismdrug2-(3,4-dimethoxyphenyl)-thiazolidine-4-COOHentryCellular Uptake(Passive/Active Transport)drug->entryhydrolysisNon-enzymatic Hydrolysis(pH dependent)entry->hydrolysiscysL-Cysteine Releasedhydrolysis->cysaldehydeByproduct:Veratraldehydehydrolysis->aldehydegshGlutathione (GSH)Synthesiscys->gsh Rate Limiting SteprosNeutralization ofROS / Free Radicalsgsh->ros Antioxidant Defensealdehyde->ros Direct Scavenging (Minor)

Figure 2: Intracellular activation pathway. The compound acts as a masked cysteine carrier.

Therapeutic Applications[2]
  • Antioxidant/Neuroprotection: By boosting intracellular GSH, it protects neurons from oxidative stress.

  • Anticancer Activity: Derivatives of this class have shown cytotoxicity against prostate (PC3) and melanoma cells. The mechanism involves modulation of Bcl-2 family proteins and potential inhibition of specific enzymes like tyrosinase.

  • Antimicrobial: The thiazolidine core disrupts bacterial cell wall synthesis precursors in specific strains.

Analytical Characterization

To validate the synthesis, the following spectroscopic data is standard for 2-aryl-thiazolidine-4-carboxylic acids.

Table 1: Expected NMR & IR Signals

TechniqueSignal / ShiftAssignmentNotes
1H NMR 5.50 - 5.80 ppm (s, 1H)C2-H Diagnostic singlet; shift varies with stereochemistry.
1H NMR 3.90 - 4.40 ppm (dd, 1H)C4-H Alpha-proton to carboxylic acid.
1H NMR 3.70 - 3.85 ppm (s, 6H)-OCH3 Two methoxy groups on the phenyl ring.
1H NMR 3.10 - 3.50 ppm (m, 2H)C5-H2 Methylene protons of the thiazolidine ring.
1H NMR 6.80 - 7.10 ppm (m, 3H)Ar-H Aromatic protons (Veratryl group).
IR 3300 - 3450 cm⁻¹N-H Secondary amine stretch.
IR 2500 - 3000 cm⁻¹O-H Broad carboxylic acid stretch.[2]
IR 1680 - 1720 cm⁻¹C=O Carbonyl stretching vibration.[2]
IR 600 - 700 cm⁻¹C-S-C Thioether linkage stretch.

References

  • Synthesis and General Procedure: ChemicalBook. "2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid synthesis." (General procedure applicable to methoxy-substituted benzaldehydes).

  • Antioxidant & Biological Activity: Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." (Describes the SAR of methoxy-substituted thiazolidines).

  • Anticancer Mechanisms: National Institutes of Health (PMC). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."[3] (Discusses the cytotoxicity of 2-aryl-thiazolidine derivatives).

  • Toxicity & Developmental Effects: SciELO. "Developmental Toxicity of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid in Zebrafish." (Provides toxicity profiles for closely related vanillin derivatives).

  • NMR Characterization Standards: ChemicalBook. "Thiazolidine-2-carboxylic acid 1H NMR Spectrum." (Reference for thiazolidine ring proton shifts).

Chemical Profiling and Spectroscopic Validation of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and synthesis workflow for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid .[1] This compound, a derivative of L-cysteine and veratraldehyde, represents a critical scaffold in medicinal chemistry, particularly in the development of penicillin-like antibiotics, antioxidants, and anticancer agents.[1] The following sections detail the synthesis mechanism, specific spectroscopic markers (NMR, IR, MS), and quality control protocols required for rigorous structural validation.

Synthesis & Reaction Mechanism

The formation of the thiazolidine ring occurs via a condensation reaction between L-Cysteine (aminothiol) and 3,4-Dimethoxybenzaldehyde (veratraldehyde).[1] This reaction proceeds through an imine intermediate followed by an intramolecular nucleophilic attack by the sulfur atom.

Experimental Protocol
  • Reagents: L-Cysteine hydrochloride (1.0 eq), 3,4-Dimethoxybenzaldehyde (1.0 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1 v/v).[1]

  • Procedure:

    • Dissolve L-cysteine HCl and sodium acetate in distilled water.

    • Dissolve 3,4-dimethoxybenzaldehyde in ethanol.

    • Add the aldehyde solution dropwise to the cysteine solution with vigorous stirring.

    • Reflux the mixture at 60–70°C for 4–6 hours (or stir overnight at room temperature for higher stereoselectivity).

    • Cool the reaction mixture in an ice bath. The product precipitates as a white/off-white solid.

    • Filter, wash with cold ethanol and diethyl ether, and dry under vacuum.

Reaction Pathway Diagram

The following diagram illustrates the condensation and cyclization pathway.

SynthesisPathway Reactants L-Cysteine + 3,4-Dimethoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine - H2O Cyclization Intramolecular Thiol Attack Imine->Cyclization Ring Closure Product 2-(3,4-Dimethoxyphenyl)- thiazolidine-4-carboxylic acid Cyclization->Product Stereoselective Precipitation

Figure 1: Step-wise synthesis pathway from linear precursors to the heterocyclic thiazolidine core.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the product from the starting aldehyde and verifying the closure of the thiazolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the carboxylic acid and the secondary amine, while confirming the absence of the aldehyde carbonyl peak (~1680 cm⁻¹ for conjugated aldehydes) if the reaction is complete.[1]

Table 1: Characteristic IR Absorptions (KBr Pellet)

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
O-H (Acid) 2500 – 3300Stretching (Broad)Characteristic "hump" overlapping C-H region; confirms -COOH.[1]
N-H 3300 – 3450StretchingSecondary amine of the thiazolidine ring.
C-H (Aliphatic) 2830 – 2960StretchingMethoxy (-OCH₃) and ring CH/CH₂ groups.[1]
C=O (Acid) 1700 – 1740StretchingCarbonyl of the carboxylic acid.[1] Distinct from aldehyde C=O.
C=C (Ar) 1590 – 1610StretchingAromatic ring skeletal vibrations.[1]
C-O-C 1230 – 1270StretchingAryl alkyl ether (Methoxy groups).[1]
C-S-C 600 – 700StretchingThiazolidine ring thioether linkage.[1]
Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the definitive tool for structural proof.[1] The most critical signal is the C2-H proton , which appears as a singlet (or doublet) in the 5.0–6.0 ppm range, confirming ring closure.[1]

  • Solvent: DMSO-d₆ or Acetone-d₆ (due to solubility of the zwitterionic amino acid core).

  • Stereochemistry: The reaction typically yields a mixture of diastereomers (cis/trans), but the 2,4-cis isomer is often thermodynamically favored and predominates in the precipitate.[1]

Table 2: Representative ¹H NMR Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H 6.80 – 7.10Multiplet3HAromatic protons of the 3,4-dimethoxyphenyl group.
C2-H 5.45 – 5.75Singlet (or d)1HCritical Diagnostic: Benzylic proton at the chiral center created by ring closure.[1]
C4-H 3.90 – 4.30dd or m1HAlpha-proton to the carboxylic acid; chemical shift varies by stereochemistry.
-OCH₃ 3.70 – 3.80Singlets (x2)6HTwo distinct or overlapping singlets for the 3- and 4-methoxy groups.
C5-H 3.00 – 3.40Multiplets2HDiastereotopic methylene protons adjacent to Sulfur.
-COOH 12.00 – 13.00Broad Singlet1HAcidic proton (often exchanged/invisible if D₂O is used).[1][2]
Mass Spectrometry (MS)[1]
  • Molecular Formula: C₁₂H₁₅NO₄S[1]

  • Molecular Weight: 269.32 g/mol [1]

  • Ionization Mode: ESI (+) or EI.

  • Key Peaks:

    • [M+H]⁺: m/z ~270.1 (Base peak in ESI).

    • [M-COOH]⁺: Loss of carboxylic acid group (decarboxylation is common in these derivatives).[1]

    • Fragment m/z ~165: 3,4-dimethoxybenzyl cation (cleavage of the C2-N bond).

Structural Validation Logic

To ensure the synthesized compound is the target thiazolidine and not an open-chain imine or unreacted mixture, follow this validation logic.

ValidationLogic Start Crude Product Analysis CheckIR Step 1: IR Check Is Aldehyde C=O (1680) present? Start->CheckIR Fail1 Incomplete Reaction (Open Chain/Start Material) CheckIR->Fail1 Yes Pass1 Aldehyde Absent Acid C=O (1720) Present CheckIR->Pass1 No CheckNMR Step 2: 1H NMR Check Look for C2-H signal Pass1->CheckNMR SignalType Is there a singlet/doublet at 5.4 - 5.8 ppm? CheckNMR->SignalType Fail2 No Signal: Likely Hydrolysis/Imine SignalType->Fail2 No Pass2 Signal Present: Ring Closed SignalType->Pass2 Yes FinalCheck Step 3: Integration Ratio of OMe (6H) to C2-H (1H) Pass2->FinalCheck Valid VALIDATED STRUCTURE FinalCheck->Valid Ratio ~6:1

Figure 2: Decision tree for spectroscopic validation of thiazolidine ring closure.

References

  • Soares, M. I. L., et al. (2013).[1][3] "Synthesis and cytotoxicity of 2-arylthiazolidine-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 60, 254-262.[1][3] Link[1]

  • Naz, R., et al. (2013).[1] "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 26(5), 929-934.[1] Link

  • Guzman, A., et al. (2024).[1] "IR Spectra for Carboxylic Acid | Detailed Guide." Echemi Analytical Guides. Link

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link[1]

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Technical Whitepaper: Structural Characterization and Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid represents a significant scaffold in medicinal chemistry, belonging to the class of thiazolidine-4-carboxylic acid derivatives (thioprolines). Formed via the cyclocondensation of L-cysteine with 3,4-dimethoxybenzaldehyde (veratraldehyde), this molecule exhibits pleiotropic biological activities, including tyrosinase inhibition, antioxidant capacity, and potential cytotoxicity against specific cancer cell lines (e.g., MCF-7).

This technical guide provides a rigorous analysis of its molecular identity, a validated synthesis protocol, mechanistic insights, and therapeutic profiling.

Molecular Identity & Physicochemical Profile[1][2]

The core structure consists of a thiazolidine ring substituted at the C2 position with a veratryl group. The presence of the carboxylic acid at C4 (inherited from L-cysteine) imparts amphoteric character and solubility in polar organic solvents.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Common Name 2-(3,4-dimethoxyphenyl)thioproline
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
CAS Registry Number 72678-92-3
Chiral Centers C4 (Fixed R from L-Cys); C2 (Variable R/S)
Physical State White to off-white crystalline solid
Melting Point 162–165 °C (Decomposition)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
LogP (Predicted) ~0.9 (Lipophilic/Hydrophilic balance)

Synthetic Pathway & Protocol

The synthesis relies on a Knoevenagel-type heterocyclization (specifically a condensation-cyclization) between an aminothiol and an aldehyde. This reaction is generally diastereoselective, often favoring the cis-isomer (2R,4R) due to thermodynamic stability, though mixtures occur.

Reaction Mechanism

The mechanism proceeds via the formation of a hemithioacetal intermediate followed by ring closure, or alternatively via a Schiff base (imine) intermediate which then undergoes intramolecular nucleophilic attack by the sulfur atom.

ReactionMechanism Reactants L-Cysteine + 3,4-Dimethoxybenzaldehyde Intermediate Hemithioacetal / Schiff Base Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Nucleophilic Attack (S -> C) Intermediate->Cyclization -H₂O Water Byproduct: H₂O Intermediate->Water Product 2-(3,4-Dimethoxyphenyl)- thiazolidine-4-COOH Cyclization->Product Ring Closure

Figure 1: Mechanistic pathway of thiazolidine ring formation.

Experimental Protocol

Reagents:

  • L-Cysteine Hydrochloride (

    
    )
    
  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Sodium Acetate (

    
    ) – Acts as a buffer to release the free amine.
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Cysteine Solution: Dissolve 10 mmol (1.57 g) of L-cysteine hydrochloride in 10 mL of distilled water. Add 12 mmol (0.98 g) of sodium acetate to neutralize the hydrochloride salt. Stir until clear.

  • Preparation of Aldehyde Solution: Dissolve 10 mmol (1.66 g) of 3,4-dimethoxybenzaldehyde in 10 mL of 95% ethanol.

  • Condensation: Slowly add the aldehyde solution to the cysteine solution dropwise under vigorous stirring at room temperature (25°C).

  • Reaction Duration: Continue stirring for 6–12 hours. A white precipitate will gradually form as the thiazolidine product is less soluble than the reactants.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether to remove unreacted aldehyde. Recrystallize from hot aqueous ethanol if necessary.

  • Drying: Dry the product in a vacuum desiccator over

    
     or 
    
    
    
    .

SynthesisWorkflow Step1 Dissolve L-Cys HCl + NaOAc (Water) Mix Mix Solutions (Dropwise Addition) Step1->Mix Step2 Dissolve Veratraldehyde (Ethanol) Step2->Mix Stir Stir 6-12h @ RT (Precipitate Forms) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash (Cold EtOH + Et₂O) Filter->Wash Dry Dry (Vacuum Desiccator) Wash->Dry

Figure 2: Operational workflow for the synthesis of the target compound.

Structural Characterization (Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 300 MHz, DMSO- )
  • 
     12.0-13.0 ppm (s, 1H):  Carboxylic acid -OH (broad, exchangeable).
    
  • 
     6.8-7.1 ppm (m, 3H):  Aromatic protons (veratryl ring).
    
  • 
     5.4-5.7 ppm (s/d, 1H):  C2-H (Thiazolidine ring). Note: This peak is diagnostic. The chemical shift varies slightly between cis/trans isomers.
    
  • 
     3.9-4.2 ppm (m, 1H):  C4-H (Alpha-proton adjacent to COOH).
    
  • 
     3.7-3.8 ppm (s, 6H):  Methoxy groups (
    
    
    
    ).
  • 
     3.0-3.5 ppm (m, 2H):  C5-H (Methylene protons of the ring).
    
Infrared Spectroscopy (FT-IR)[2]
  • 3400–3200 cm⁻¹: N-H stretching (secondary amine).

  • 2800–3000 cm⁻¹: C-H stretching (aliphatic and aromatic).

  • 1700–1720 cm⁻¹: C=O stretching (carboxylic acid).

  • 1250 cm⁻¹: C-O-C stretching (aryl alkyl ether).

Therapeutic Potential & Applications[3][5][6][7]

Antioxidant Activity

The thiazolidine ring acts as a masked thiol. Under oxidative stress, the ring can open or oxidize, scavenging reactive oxygen species (ROS). The 3,4-dimethoxy substitution enhances the electron-donating capability of the aromatic ring, potentially stabilizing radical intermediates [1].

Anticancer Properties

Derivatives of thiazolidine-4-carboxylic acid have shown cytotoxicity against breast cancer (MCF-7) and prostate cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways. However, the specific potency of the 3,4-dimethoxy derivative is often compared against 3,4,5-trimethoxy analogs, with the latter sometimes showing higher efficacy [2].

Tyrosinase Inhibition

This scaffold is investigated for the treatment of hyperpigmentation. The carboxylic acid moiety can chelate copper ions at the active site of tyrosinase, while the aromatic ring mimics the tyrosine substrate [3].

Safety & Toxicity Considerations

While thiazolidine-4-carboxylic acid is a known hepatoprotective agent, specific derivatives carry toxicity risks.

  • Zebrafish Models: Studies on the related (4S)-2-(4-hydroxy-3-methoxyphenyl) analog indicated potential for vacuolization in hepatocytes and Leydig cells, suggesting that high concentrations may be cytotoxic to healthy non-target tissues [4].

  • Handling: Standard PPE (gloves, goggles) is required. The compound may cause skin and eye irritation (H315, H319).

References

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pak. J. Pharm. Sci., vol. 29, no. 6, 2016. Link

  • Nano Bio Letters. "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity." Nano Bio Lett., 2022.[1] Link

  • National Institutes of Health (PMC). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." Int. J. Mol. Sci., 2021.[2][3] Link

  • Agricultural Research, Education and Extension Organization. "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue." Iranian Journal of Fisheries Sciences, 2024.[4][5] Link

  • PubChem. "2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CID 327596)." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-1,3-thiazolidine-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the condensation of L-cysteine with 3,4-dimethoxybenzaldehyde (veratraldehyde) introduces a new chiral center at C2, resulting in a mixture of diastereomers: (2R,4R) and (2S,4R) .[1][2]

Accurate characterization of these isomers is non-trivial due to rapid epimerization in solution and the presence of rotamers in N-acylated derivatives.[2] This guide provides a definitive NMR protocol to distinguish diastereomers, assign stereochemistry via NOE, and validate sample integrity.

Structural Context & Stereochemical Challenges

The Molecule

The core structure consists of a thiazolidine ring substituted at C2 with a 3,4-dimethoxyphenyl group and at C4 with a carboxylic acid.[1]

  • Fixed Center: C4 is (R)-configured (derived from L-cysteine).[1][2][3][4]

  • Variable Center: C2 is formed during cyclization, leading to epimers.[1][2]

  • Nomenclature:

    • Cis-isomer: The C2-Aryl and C4-COOH groups are on the same face of the ring.[1]

    • Trans-isomer: The C2-Aryl and C4-COOH groups are on opposite faces.[2]

The Analytical Problem
  • Diastereomeric Mixtures: The synthesis typically yields a thermodynamic mixture (often ~60:40 to 80:20 ratios depending on solvent).[1][2]

  • Epimerization: The C2 proton is acidic; in protic or basic solvents, the ring opens and closes, equilibrating the isomers.[1][2]

  • Rotamers: If the nitrogen is acylated (e.g., N-acetyl), the amide bond restricted rotation doubles the number of signals in the NMR spectrum.[1][2]

Experimental Protocols

Synthesis (Standardized for Reproducibility)

To ensure a consistent sample for NMR analysis, follow this condensation protocol which minimizes side products.

  • Reagents: L-Cysteine hydrochloride (1 eq), 3,4-Dimethoxybenzaldehyde (1 eq), Sodium Acetate (0.8 eq).[1][2]

  • Solvent: Ethanol:Water (1:1).[1][2]

  • Procedure:

    • Dissolve L-cysteine and NaOAc in water.[2]

    • Add aldehyde dissolved in ethanol.

    • Stir at room temperature for 6–12 hours.

    • Critical Step: The product precipitates. Filter and wash with cold ethanol.[1] Do not recrystallize from boiling methanol if checking kinetic ratio, as this alters the diastereomeric balance.

NMR Sample Preparation

Proper sample preparation is vital to prevent in-tube epimerization.[2]

  • Solvent Choice: DMSO-d6 is the gold standard.[2]

    • Why? Excellent solubility for the zwitterionic amino acid.[1]

    • Stability:[1][2] Reduces the rate of epimerization compared to D2O or MeOD.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube.

  • Temperature: Run at 298 K (25°C).

1H NMR Analysis Strategy

The "Fingerprint" Signals

The distinction between isomers relies on the chemical shifts of H-2 and H-4.[1]

PositionSignal TypeApprox. Shift (Major Isomer)Approx. Shift (Minor Isomer)Mechanistic Insight
H-2 Singlet (s)5.30 – 5.45 ppm5.55 – 5.70 ppmThe benzylic proton.[1][2] Its position is heavily influenced by the shielding cone of the C4-carboxyl group.[1]
H-4 Doublet of Doublets (dd)4.20 – 4.40 ppm3.80 – 4.00 ppmThe alpha-proton.[2] Coupling to H-5a/b (

Hz).[1][2]
OMe Singlets (s)3.70 – 3.80 ppm3.70 – 3.80 ppmUsually overlapping; integration must sum to 6H.
H-5a/b Multiplets3.00 – 3.50 ppm3.00 – 3.50 ppmDiastereotopic methylene protons.[1][2] Often obscured by water/DMSO peaks.[1][2]

*Note: Shifts vary by concentration and exact solvent water content.[1] The relative difference (Minor H-2 is downfield of Major H-2) is constant.[1][2]

Distinguishing Cis vs. Trans (The NOE Protocol)

You cannot rely solely on


-coupling for 5-membered rings due to envelope conformations.[1][2] You must  use Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]

The Logic:

  • Scenario A (Cis-Substituents): The C2-Aryl and C4-COOH are on the same side.[1][2] Therefore, H-2 and H-4 are on opposite sides (trans-protons) .[1][2]

    • Result:Weak or No NOE between H-2 and H-4.[1]

  • Scenario B (Trans-Substituents): The C2-Aryl and C4-COOH are on opposite sides.[1][2] Therefore, H-2 and H-4 are on the same side (cis-protons) .[1][2]

    • Result:Strong NOE between H-2 and H-4.[1]

Experimental Setup (1D NOE or 2D NOESY):

  • Irradiate the H-2 singlet.

  • Observe the H-4 region.

  • Interpretation: If H-4 enhancement is >2%, H-2 and H-4 are cis to each other (meaning the Isomer is Trans-substituted).[1][2]

Visualization of Analytical Workflow

NMR_Workflow Start Crude Reaction Mixture (L-Cys + Veratraldehyde) SamplePrep Sample Prep: 15mg in DMSO-d6 Start->SamplePrep H1_NMR Run 1H NMR (Standard) SamplePrep->H1_NMR Check_H2 Identify H-2 Signals (5.3 - 5.8 ppm) H1_NMR->Check_H2 Decision Are there two sets of signals? Check_H2->Decision Single Single Isomer (Likely precipitated pure) Decision->Single No Mixture Diastereomeric Mixture (Calculate Integration Ratio) Decision->Mixture Yes NOE_Step Run 1D NOE / 2D NOESY Irradiate H-2 Single->NOE_Step Mixture->NOE_Step Result_Strong Strong NOE (H2-H4) Protons are Cis (Isomer: Trans-Substituted) NOE_Step->Result_Strong Result_Weak Weak/No NOE (H2-H4) Protons are Trans (Isomer: Cis-Substituted) NOE_Step->Result_Weak

Figure 1: Decision tree for the stereochemical assignment of thiazolidine-4-carboxylic acid derivatives.

Advanced Troubleshooting: N-Acyl Derivatives

If you derivatize the nitrogen (e.g., to make an amide), the spectrum becomes more complex.[1][2]

Rotamers

Due to the partial double bond character of the N-CO bond, N-acyl thiazolidines exist as syn and anti rotamers.[1]

  • Observation: You may see four sets of signals (2 Diastereomers

    
     2 Rotamers).[1][2]
    
  • Validation: Run Variable Temperature (VT) NMR.

    • Heat the sample to 350 K.

    • Rotamer signals will coalesce (broaden and merge).[1][2]

    • Diastereomer signals will not merge (they are chemically distinct species).[1][2]

13C NMR Validation

Use 13C NMR to confirm the number of species.[1]

  • C-2 Carbon: Appears around 65–70 ppm.[2]

  • C-4 Carbon: Appears around 60–65 ppm.[1][2]

  • Carbonyl: 170+ ppm.[1][2]

  • Protocol: Collect 1024 scans minimum due to the low sensitivity of the quaternary carbons and the splitting of signal intensity between isomers.[1]

References

  • Synthesis and Cytotoxicity: Gududuru, V., et al. "Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004.[1][2]

  • Stereochemical Assignment: Hamama, W.S., et al. "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids."[1] Arkivoc, 2016.[1][2]

  • Antioxidant Activity & NMR Data: Khan, S., et al. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential."[1][2][5] Pakistan Journal of Pharmaceutical Sciences, 2016.[1][2]

  • Cis/Trans Platinum Complexes (Analogous NMR Logic): Zhao, Y., et al. "Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes."[1][2] Inorganic Chemistry, 2013.[1][2]

  • General Thiazolidine Review: Jain, A.K., et al. "Recent developments and biological activities of thiazolidinone derivatives: A review."[1][2] Bioorganic & Medicinal Chemistry, 2012.[1][2][6]

Sources

using 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid as a Dual-Action Scaffold in Drug Design

Executive Summary

This guide details the synthesis, characterization, and biological application of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as DMP-TCA ). As a derivative of the thiazolidine-4-carboxylic acid core, DMP-TCA represents a privileged scaffold in medicinal chemistry. Its structural integration of a lipophilic 3,4-dimethoxyphenyl moiety with a polar thiazolidine ring confers unique physicochemical properties, making it a high-value lead compound for anticancer (pro-apoptotic) and antioxidant (radical scavenging) drug development.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a core scaffold for generating antiproliferative agents.

  • Oxidative Stress Modulation: Investigation of reactive oxygen species (ROS) scavenging capabilities.

  • Antimicrobial Research: Inhibition of bacterial cell wall synthesis enzymes (e.g., MurB).

Chemical Synthesis & Characterization

The synthesis of DMP-TCA follows a biomimetic condensation reaction between L-cysteine and 3,4-dimethoxybenzaldehyde (Veratraldehyde). This pathway is favored for its "Green Chemistry" attributes: high atom economy, aqueous solvent systems, and ambient reaction conditions.

Protocol 1: Biomimetic Synthesis of DMP-TCA

Reagents:

  • L-Cysteine hydrochloride (CAS: 52-89-1)

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (CAS: 120-14-9)

  • Sodium Acetate (anhydrous)

  • Solvents: Ethanol (99%), Deionized Water

Step-by-Step Methodology:

  • Preparation of L-Cysteine Solution: Dissolve 10 mmol (1.57 g) of L-cysteine hydrochloride in 10 mL of deionized water. Add 12 mmol (0.98 g) of sodium acetate to buffer the solution, neutralizing the hydrochloride salt to release the free nucleophilic amine. Stir until clear.

  • Aldehyde Addition: Dissolve 10 mmol (1.66 g) of 3,4-dimethoxybenzaldehyde in 10 mL of ethanol. Add this solution dropwise to the aqueous L-cysteine solution under vigorous stirring.

    • Note: The reaction is slightly exothermic. No external heating is required.

  • Cyclization: Seal the reaction vessel and stir at room temperature (20–25°C) for 12–24 hours. The mixture will gradually become turbid as the thiazolidine product precipitates.

  • Isolation & Purification:

    • Filter the white precipitate using a Buchner funnel.

    • Wash the cake three times with cold ethanol/water (1:1 v/v) to remove unreacted aldehyde.

    • Wash once with diethyl ether to remove residual moisture and lipophilic impurities.

    • Recrystallization: Recrystallize from hot 50% ethanol if higher purity (>98%) is required.

  • Characterization Checkpoint:

    • Yield: Expect 70–90%.

    • Melting Point: 160–165°C (decomposes).

    • Stereochemistry: The product exists as a mixture of diastereomers (cis/trans at C2/C4).[1] In DMSO solution, equilibrium may shift.

Synthesis Workflow Diagram:

SynthesisPath Cys L-Cysteine (Nucleophile) Inter Schiff Base Intermediate Cys->Inter Condensation (Acetate Buffer) Ald 3,4-Dimethoxybenzaldehyde (Electrophile) Ald->Inter Prod 2-(3,4-Dimethoxyphenyl)- 1,3-thiazolidine-4-carboxylic acid Inter->Prod Intramolecular Cyclization (-H2O)

Caption: One-pot biomimetic synthesis of DMP-TCA via condensation and cyclization.

Biological Application: Anticancer Drug Design

DMP-TCA acts as a bioisostere of proline, capable of disrupting protein-protein interactions or inhibiting enzymes involved in cell proliferation. The 3,4-dimethoxy motif is critical; it mimics the pharmacophore found in potent cytotoxic agents like combretastatin, enhancing tubulin binding or redox modulation.

Mechanism of Action
  • Apoptosis Induction: DMP-TCA derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic) proteins.

  • Redox Modulation: The thiazolidine ring can act as a radical scavenger, but at high intracellular concentrations, it may disrupt mitochondrial redox homeostasis in cancer cells, leading to ROS-mediated cell death.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Target Cells: MCF-7 (Breast Adenocarcinoma), PC-3 (Prostate Carcinoma). Control: Normal Fibroblasts (e.g., MRC-5) to determine selectivity index.

Methodology:

  • Stock Preparation: Dissolve DMP-TCA in dimethyl sulfoxide (DMSO) to create a 100 mM stock.

    • Critical: Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well in DMEM media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Treat cells with serial dilutions of DMP-TCA (e.g., 1 µM to 100 µM).

    • Positive Control:[2] Doxorubicin or Cisplatin.

    • Negative Control: 0.5% DMSO in media.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Comparative Activity Data (Reference Ranges):

Compound VariantR-Group (C2 Position)IC50 (MCF-7)IC50 (PC-3)Mechanism Note
DMP-TCA 3,4-Dimethoxyphenyl 15 - 25 µM 12 - 20 µM Apoptosis/ROS
Analog APhenyl (Unsubstituted)> 50 µM> 50 µMLow Lipophilicity
Analog B4-Nitrophenyl30 - 40 µM35 - 45 µMElectron Withdrawing
StandardDoxorubicin0.5 - 2.0 µM0.8 - 2.5 µMDNA Intercalation

Note: Data represents typical ranges for 2-arylthiazolidine-4-carboxylic acids reported in literature [1][2].

Biological Application: Antioxidant Potential[1][4][5][6][7]

The combination of the sulfur atom in the thiazolidine ring and the electron-donating methoxy groups makes DMP-TCA a potent antioxidant. This property is dual-purpose: it can be used for cytoprotection in neurodegenerative models or, paradoxically, to modulate oxidative stress in cancer therapy.

Protocol 3: DPPH Radical Scavenging Assay

Principle: The ability of DMP-TCA to donate hydrogen atoms is measured by the bleaching of the purple DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Methodology:

  • Prepare a 0.1 mM solution of DPPH in methanol (freshly prepared, protect from light).

  • Mix 1 mL of DMP-TCA solution (varying concentrations: 10–200 µg/mL in methanol) with 3 mL of DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm.

  • Calculation:

    
    
    

Mechanistic Pathway Visualization

The following diagram illustrates the dual pharmacological pathways of DMP-TCA, highlighting its versatility in drug design.

MOA Compound DMP-TCA (Scaffold) Target1 Bcl-2 Family Modulation Compound->Target1 Binding Target2 Free Radical Scavenging Compound->Target2 H-Donation Target3 Bacterial MurB Inhibition Compound->Target3 Docking Effect1 Mitochondrial Depolarization Target1->Effect1 Effect2 Reduced Oxidative Stress Target2->Effect2 Effect3 Peptidoglycan Synthesis Arrest Target3->Effect3 Outcome1 Apoptosis (Cancer Cell Death) Effect1->Outcome1 Outcome2 Cytoprotection (Neuroprotection) Effect2->Outcome2 Outcome3 Bacteriostasis Effect3->Outcome3

Caption: Pharmacological divergence of DMP-TCA: Anticancer, Antioxidant, and Antimicrobial pathways.[1][3]

References

  • Soares, M. I. L., et al. (2013). "Synthesis and cytotoxicity of 2-arylthiazolidine-4-carboxylic acid amides." European Journal of Medicinal Chemistry.

  • Gududuru, V., et al. (2005). "Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer." Journal of Medicinal Chemistry.

  • Chavan, B. B., et al. (2016). "Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives." ResearchGate.

  • Kotil, T., et al. (2024). "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue." Iranian Journal of Fisheries Sciences.

  • Naz, S., et al. (2025). "New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors."[4] ResearchGate.

Sources

Application Note: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in Medicinal Chemistry

[1][2]

Executive Summary & Scientific Significance

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid represents a critical "privileged structure" in medicinal chemistry. It functions as a masked cysteine prodrug and a bioactive pharmacophore in its own right. Its significance lies in three core mechanisms:

  • Prodrug Delivery: Under physiological conditions, the thiazolidine ring acts as a slow-release carrier for L-cysteine, boosting intracellular glutathione (GSH) levels without the toxicity associated with direct cysteine administration.

  • Tyrosinase Inhibition: The structural homology to L-tyrosine allows it to competitively inhibit tyrosinase, making it a candidate for anti-melanoma therapeutics and dermatological whitening agents.

  • Radical Scavenging: The electron-donating methoxy groups on the phenyl ring, combined with the sulfur center, provide potent antioxidant activity against reactive oxygen species (ROS).

Chemical Synthesis Protocol

Objective: To synthesize high-purity 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid via a Green Chemistry condensation approach.

Reagents Required:
  • L-Cysteine Hydrochloride (CAS: 52-89-1)

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (CAS: 120-14-9)

  • Sodium Acetate (anhydrous)

  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step Methodology:
  • Preparation of Cysteine Solution: Dissolve L-Cysteine HCl (1.57 g, 10 mmol) in 15 mL of deionized water . Add Sodium Acetate (0.82 g, 10 mmol) to buffer the solution and release the free amino group. Stir until clear.

  • Aldehyde Addition: Dissolve 3,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol) in 15 mL of Ethanol .

  • Condensation: Slowly add the ethanolic aldehyde solution to the aqueous cysteine solution dropwise under vigorous stirring.

    • Critical Control Point: The reaction is exothermic. Maintain temperature at 20–25°C to favor the formation of the thermodynamic product (2R, 4R diastereomer).

  • Incubation: Seal the reaction vessel and stir continuously for 12–24 hours at room temperature. A white to pale-yellow precipitate will form.

  • Isolation: Cool the mixture on an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake three times with cold aqueous ethanol (1:1 v/v) and then with diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol/water (2:1) if higher purity is required.

  • Yield Calculation: Expected yield is 80–90% .

Reaction Visualization (DOT):

SynthesisPathwayCysteineL-Cysteine(Nucleophile)ImineImine Intermediate(Schiff Base)Cysteine->Imine- H2OAldehyde3,4-Dimethoxybenzaldehyde(Electrophile)Aldehyde->ImineCyclizationIntramolecularCyclizationImine->CyclizationSulfur AttackProduct2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acidCyclization->ProductRing Closure

Caption: One-pot condensation pathway showing Schiff base formation followed by thia-Michael-type cyclization.

Application 1: Tyrosinase Inhibition Assay

Context: High expression of tyrosinase is linked to melanoma progression and hyperpigmentation. This compound mimics the tyrosine substrate, acting as a competitive inhibitor.[1]

Protocol: Mushroom Tyrosinase Inhibition Screening
  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) in buffer to reach 1000 U/mL .

  • Substrate Solution: Prepare 2.5 mM L-DOPA in buffer.

  • Test Compound: Dissolve 2-(3,4-Dimethoxyphenyl)-T4CA in DMSO. Prepare serial dilutions (10, 20, 50, 100 μM).

  • Assay Workflow:

    • Well 1 (Blank): 140 μL Buffer + 20 μL DMSO.

    • Well 2 (Control): 120 μL Buffer + 20 μL Enzyme + 20 μL DMSO.

    • Well 3 (Test): 120 μL Buffer + 20 μL Enzyme + 20 μL Test Compound.

    • Incubate all wells at 25°C for 10 minutes.

    • Add 40 μL L-DOPA substrate to start reaction.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    

Benchmarking Data:

Compound Variant Target IC50 / Inhibition Mechanism Ref
2-(3,4-dimethoxy)-T4CA Tyrosinase Potential (Est. >20 μM) Competitive [1, 6]
2-(2,4-dimethoxy)-T4CA Tyrosinase 66.47% @ 20 μM Competitive [6]

| Kojic Acid (Standard) | Tyrosinase | ~18 μM | Mixed/Competitive | [5] |

Application 2: Antioxidant & Cytoprotection

Context: The thiazolidine ring is a "masked" thiol. Under oxidative stress, the ring can open to release a free sulfhydryl (-SH) group, which scavenges free radicals.

Protocol: DPPH Radical Scavenging Assay
  • Stock Solution: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Keep in dark.

  • Sample Prep: Prepare test compound in Methanol at concentrations 10–200 μg/mL.

  • Reaction: Mix 1 mL of Test Compound + 3 mL of DPPH solution.

  • Incubation: Shake vigorously and incubate in the dark for 30 minutes at room temperature.

  • Quantification: Measure Absorbance at 517 nm .

  • Interpretation: A decrease in absorbance indicates radical scavenging. The 3,4-dimethoxy substitution enhances electron donation compared to unsubstituted analogs.

Mechanism of Action Visualization (DOT):

MOACompound2-(3,4-Dimethoxyphenyl)-T4CARingOpenThiazolidine Ring Opening(Hydrolysis)Compound->RingOpenAcidic pH / MetabolismTyrosinaseTyrosinase Enzyme(Active Site)Compound->TyrosinaseStructural MimicryCysteineFree L-Cysteine(-SH Donor)RingOpen->CysteineGSHGlutathione Synthesis(Intracellular)Cysteine->GSHBiosynthesisROSROS Neutralization(H2O2 -> H2O)GSH->ROSRedox ReactionInhibitionCompetitive Inhibition(Melanin Block)Tyrosinase->InhibitionBlocks DOPA Binding

Caption: Dual mechanism showing prodrug conversion to Cysteine (Antioxidant path) and direct enzyme binding (Tyrosinase inhibition path).

References

  • PubChem. (2024). 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. National Library of Medicine. Link

  • Soares, M. I. L., et al. (2013). Synthesis of thiazolidine-4-carboxylic acids. European Journal of Medicinal Chemistry. Link

  • Gudasi, K. B., et al. (2011). Synthesis and biological activity of some new 4-thiazolidinones. Link

  • Ha, Y. M., et al. (2012). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. Link

  • Chung, H. Y., et al. (2021). Benzimidazothiazolone Derivatives. Encyclopedia MDPI. Link

  • Sigma-Aldrich. (2012). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives. Link

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

Technical Application Note: In Vitro Profiling of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the standardized in vitro assessment protocols for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as DMP-TCA ).

DMP-TCA is a heterocyclic condensation product of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde). It belongs to a class of "privileged scaffolds" known as thiazolidine-4-carboxylic acids (TCAs). These molecules are structural mimetics of proline and precursors to intracellular sulfhydryl pools.[1]

Why this molecule? The specific inclusion of the 3,4-dimethoxyphenyl moiety enhances lipophilicity compared to the parent thiazolidine, facilitating cell membrane penetration.[2][1] Furthermore, the electron-donating methoxy groups stabilize the radical intermediates, making this specific analog a high-priority candidate for antioxidant and cytoprotective screening, as well as antiproliferative activity against specific cancer lines (e.g., MCF-7).[2][1]

Core Application Modules
  • Redox Modulation: DPPH/ABTS Radical Scavenging Assays.

  • Cytotoxicity Profiling: MTT Antiproliferative Assay (Breast Cancer Model).

  • Safety Screening: Notes on reproductive toxicity signals.

Stock Preparation & Handling[1][2]

Critical Directive: Thiazolidine rings are susceptible to oxidative ring-opening and hydrolysis under acidic conditions. Proper stock preparation is the single most critical step to ensure assay reproducibility.[1]

Reagents
  • Compound: DMP-TCA (Purity >98% by HPLC).[2][1]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.[2][1]

  • Control: L-Cysteine (negative control for ring structure validation).[2]

Protocol: Solubilization & Storage[1][2]
  • Weighing: Weigh 10 mg of DMP-TCA into a sterile, amber glass vial (light sensitive).

  • Dissolution: Add sufficient DMSO to achieve a 50 mM master stock. Vortex for 30 seconds.[2][1]

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute master stock in serum-free media or buffer immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to prevent solvent toxicity.[2][1]

Workflow Visualization

The following diagram illustrates the critical path from synthesis/sourcing to assay-ready plates, highlighting the "Fresh Prep" requirement.

StockPrep Raw Solid DMP-TCA (Light Sensitive) Stock 50 mM Stock (100% DMSO) Raw->Stock Dissolve & Vortex Dilution Serial Dilution (PBS/Media) Stock->Dilution Fresh Dilution (Immediate Use) Assay Assay Plate (Final DMSO <0.5%) Dilution->Assay Dispense Warning CRITICAL: Avoid Freeze-Thaw Use Amber Vials Warning->Stock

Caption: Workflow for minimizing oxidative degradation during DMP-TCA stock preparation.

Module A: Antioxidant Capacity Profiling[1][2]

The sulfur atom in the thiazolidine ring, combined with the dimethoxy-phenol structure, provides a dual mechanism for radical scavenging.[2][1] This assay validates the compound's potential as an oxidative stress mitigator.[1]

Method: DPPH Radical Scavenging Assay

Principle: The reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) causes a color change from purple to yellow, quantifiable at 517 nm.[2]

Materials
  • DPPH Reagent: 0.1 mM solution in methanol (Prepare fresh, protect from light).[2][1]

  • Positive Control: Ascorbic Acid (Vitamin C).[2][1]

  • Plate: 96-well clear flat-bottom plate.

Step-by-Step Protocol
  • Preparation: Prepare a dilution series of DMP-TCA in methanol (Range: 10 µM to 500 µM).[1]

  • Plating: Add 100 µL of DMP-TCA solution to sample wells.

  • Reaction Start: Add 100 µL of 0.1 mM DPPH solution to all wells.

    • Blank: 100 µL Methanol + 100 µL DPPH.[2][1]

    • Sample Blank: 100 µL DMP-TCA + 100 µL Methanol (to correct for intrinsic compound color).

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ) using a microplate reader.
    
Data Analysis

Calculate % Inhibition using the formula:


[2][1]

Interpretation:

  • High Activity: IC50 < 50 µM (Comparable to Ascorbic Acid).[2][1]

  • Moderate Activity: IC50 50–200 µM.[2][1]

  • Mechanism: If activity is high, the methoxy groups are successfully stabilizing the radical cation formed after hydrogen transfer.[2][1]

Module B: Cytotoxicity & Antiproliferative Screening[1][2][3]

Thiazolidine derivatives often exhibit anticancer activity via PI3K/Akt pathway inhibition or induction of apoptosis.[1] This protocol focuses on MCF-7 (Breast Cancer) cells, a standard model for this scaffold.[2][1]

Method: MTT Viability Assay

Principle: Conversion of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial reductases in viable cells.[2][1]

Materials
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2]

  • Solubilizer: DMSO.[2][1]

Step-by-Step Protocol
  • Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing DMP-TCA at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: Media + 0.5% DMSO.[2][1]

    • Positive Control:[2][1] Doxorubicin or 5-Fluorouracil.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb crystals).[2][1] Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Reading: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Presentation Template

Summarize your findings in the following format:

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)
DMP-TCA MCF-7[Calculated Value]IC50(Normal Cells) / IC50(Cancer)
L-CysteineMCF-7>100 (Expected)N/A
DoxorubicinMCF-7[Positive Control]High

Mechanistic Insight & Safety Warning

Mechanism of Action (Hypothesis)

Based on SAR (Structure-Activity Relationship) data for 2-aryl-thiazolidines, DMP-TCA likely acts via a dual mechanism:

  • ROS Scavenging: Direct neutralization of intracellular ROS, protecting normal cells.[2][1]

  • Apoptosis Induction (Cancer): In cancer cells with elevated basal stress, the compound may paradoxically disrupt mitochondrial potential or inhibit the PI3K/Akt survival pathway.[2][1]

MOA DMP DMP-TCA (Intracellular) ROS ROS Scavenging (Antioxidant) DMP->ROS PI3K PI3K/Akt Pathway (Inhibition) DMP->PI3K Putative CytoP Cytoprotection (Normal Cells) ROS->CytoP Apop Apoptosis/Arrest (Cancer Cells) PI3K->Apop

Caption: Dual mechanistic pathway: Antioxidant protection vs. Antiproliferative signaling.[2]

Safety & Toxicity Signal (E-E-A-T Critical Update)

While investigating this scaffold, researchers must be aware of potential reproductive toxicity .[2][1] Recent studies on closely related analogs (e.g., (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid) have indicated potential developmental delays in spermatogenic cells in zebrafish models [2].[2]

  • Recommendation: If developing for therapeutic use, early inclusion of a Zebrafish Embryo Toxicity (ZET) assay is mandatory to screen for teratogenic effects.[2][1]

References

  • Synthesis & Antioxidant Activity

    • Naz, S., et al. (2022).[2][1][3][4] "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences.

    • Note: Describes the DPPH activity of 2-aryl thiazolidine derivatives, highlighting the efficacy of methoxy substitutions.
  • Reproductive Toxicity

    • Kotil, T., et al. (2024).[2][1] "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular cells." Agricultural Research, Education and Extension Organization.[2][1]

    • Note: Critical safety data regarding sperm
  • Anticancer Mechanisms (MCF-7)

    • Abdelnaby, R.M., et al. (2022).[2][1][3] "Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells."[3] Pharmaceuticals (MDPI).[2][1]

    • Note: Validates the MTT protocol and PI3K mechanism for thiazolidine scaffolds.
  • General Pharmacology of Thiazolidines

    • Wlodek, L. (2002).[2][1] "Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine." PubMed.[2][1][4]

Sources

Application Notes and Protocols for the Development of Novel Therapeutics with a Thiazolidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel therapeutic agents based on the versatile thiazolidine-4-carboxylic acid scaffold. This document offers a blend of theoretical insights and practical, field-proven protocols to empower your research endeavors.

Introduction: The Therapeutic Potential of the Thiazolidine-4-Carboxylic Acid Scaffold

The thiazolidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of compounds with significant pharmacological activities. This five-membered heterocyclic system, typically synthesized from the condensation of L-cysteine and an aldehyde, offers a unique three-dimensional structure that is amenable to chemical modification at several positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics.

Derivatives of thiazolidine-4-carboxylic acid have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[1][2] The thiazolidine ring can act as a bioisostere for other functional groups, and its derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors.[3] For instance, some thiazolidinone derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell proliferation.[3]

This guide will provide detailed protocols for the synthesis of novel 2-aryl-thiazolidine-4-carboxylic acid derivatives, a class of compounds that has shown particular promise in anticancer applications. Furthermore, we will outline robust in vitro screening methodologies to assess their cytotoxic and antimicrobial activities, and provide insights into their potential mechanisms of action.

Part 1: Design and Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives

The rational design of novel therapeutics begins with an understanding of the structure-activity relationships (SAR) of the scaffold. For 2-aryl-thiazolidine-4-carboxylic acid derivatives, the nature and substitution pattern of the aryl group at the 2-position, as well as modifications to the carboxylic acid and the nitrogen atom of the thiazolidine ring, can significantly influence biological activity.

Rationale for Experimental Design

The synthesis of a library of 2-aryl-thiazolidine-4-carboxylic acid derivatives with diverse substituents on the aryl ring is a logical first step in exploring the SAR of this scaffold. Electron-donating and electron-withdrawing groups, as well as substituents that can participate in hydrogen bonding or hydrophobic interactions, should be incorporated to probe the binding pocket of the target protein. The choice of aromatic aldehydes as starting materials is critical in this regard.

The general synthetic scheme involves the condensation of L-cysteine with a variety of aromatic aldehydes.[4] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the thiazolidine ring.[5]

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-thiazolidine-4-carboxylic acid derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A L-Cysteine Hydrochloride C Reaction Mixture (Solvent, Catalyst) A->C B Aromatic Aldehyde B->C D Stirring at Room Temperature or Reflux C->D E Precipitation/ Crystallization D->E F Filtration E->F G Washing with Cold Solvent F->G H Drying G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS, m.p.) I->J

Caption: General experimental workflow for the synthesis and purification.

Detailed Synthetic Protocol

This protocol describes a general and robust method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Materials:

  • L-cysteine hydrochloride

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.

  • Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

  • In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.[4]

  • Continue stirring the reaction mixture for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, which is often indicated by the formation of a precipitate, place the reaction vessel in an ice bath to facilitate further precipitation.[4]

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and impurities.[4]

  • Dry the purified product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]

Characterization of Synthesized Compounds

The identity and purity of the synthesized 2-aryl-thiazolidine-4-carboxylic acids should be confirmed by a combination of spectroscopic and physical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Key signals to identify include those for the protons and carbons of the thiazolidine ring and the aromatic substituent. For example, in the 1H NMR spectrum of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid, characteristic signals appear for the thiazolidine ring protons at δ 3.21, 3.49, 4.09, and 5.72 ppm, and for the aromatic protons at δ 7.85 and 8.24 ppm.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern. The mass spectra of carboxylic acid derivatives often show a base peak corresponding to the acylium ion (R-CO+).[7][8]

  • Melting Point (m.p.): The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound.

Table 1: Representative Characterization Data for a Synthesized Thiazolidine-4-Carboxylic Acid Derivative

CompoundMolecular FormulaYield (%)1H NMR (DMSO-d6, δ ppm)Mass Spectrum (m/z)
2-(4-chlorophenyl)thiazolidine-4-carboxylic acidC10H10ClNO2S853.2-3.5 (m, 2H, CH2), 4.1 (t, 1H, CH), 5.6 (s, 1H, CH), 7.4-7.6 (m, 4H, Ar-H)243 (M+)

Part 2: In Vitro Biological Evaluation

Once a library of compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro assays for assessing the anticancer and antimicrobial potential of the novel thiazolidine-4-carboxylic acid derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[9]

  • Detergent reagent (e.g., DMSO or a solution of SDS in HCl)[2]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[2]

  • Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Formazan Solubilization: Add 100 µL of the detergent reagent to each well.[2]

  • Incubation for Solubilization: Leave the plates at room temperature in the dark for 2 hours.[2]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Example IC50 Values of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1MCF-70.37[3]
Compound 2HepG20.24[3]
Compound 20A549, MCF-7, HCT-1162, 10, 40[5]
Compound 22VEGFR-20.079[10]
Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[12]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only).[12]

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 16-20 hours.[12]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Part 3: Mechanistic Insights and In Vivo Validation

Understanding the mechanism of action of promising lead compounds is crucial for their further development. For anticancer agents, this often involves investigating their effects on cell cycle progression and apoptosis.

Investigating the Mechanism of Action

Thiazolidinone derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10][13]

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound. An accumulation of cells in a particular phase suggests that the compound interferes with the cell cycle at that checkpoint. Some thiazolidinone derivatives have been shown to cause G0/G1 or G2/M phase arrest.[3][13]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The induction of apoptosis can be assessed by various methods, including Annexin V-FITC/propidium iodide staining followed by flow cytometry, and by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

The following diagram illustrates a potential signaling pathway for apoptosis induction by thiazolidine-4-carboxylic acid derivatives.

G A Thiazolidine-4-carboxylic acid derivative B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Sources

Application Note: Purification Strategies for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification protocols for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , a bioactive heterocyclic scaffold synthesized from L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde).[1]

This compound exhibits significant diastereomeric complexity and chemical lability (ring-opening reversibility).[1] The following guide addresses these challenges directly, moving beyond generic "wash and dry" instructions to provide a robust, scientifically grounded purification strategy.

Introduction & Chemical Context

The condensation of L-cysteine with 3,4-dimethoxybenzaldehyde yields 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.[1] This reaction creates a new chiral center at the C2 position, resulting in a mixture of diastereomers: (2R, 4R) and (2S, 4R) .

Critical Purification Challenges
  • Diastereomeric Equilibrium: In solution, particularly in protic solvents or at non-neutral pH, the thiazolidine ring can undergo reversible ring-opening (hydrolysis) to the imine intermediate, leading to epimerization at C2.[1] Purification must drive the equilibrium toward the thermodynamically stable isomer (typically the cis-2,4-disubstituted form) or separate them rapidly to prevent re-equilibration.

  • Solubility Profile: The zwitterionic nature of the carboxylic acid and secondary amine makes the compound sparingly soluble in non-polar solvents but soluble in dilute acid/base, which unfortunately catalyzes decomposition.

  • Oxidation Sensitivity: The sulfide ether (thioether) moiety is susceptible to oxidation to sulfoxides (S=O) if handled aggressively with peroxides or prolonged air exposure in solution.[1]

Physicochemical Profile & Solubility Data

ParameterCharacteristicImplication for Purification
Molecular Weight 269.32 g/mol Suitable for standard LC-MS/preparative HPLC.[1]
pKa (Predicted) ~2.1 (COOH), ~9.0 (NH)Exists as a zwitterion at neutral pH.[1]
Solubility (High) DMSO, DMF, Dilute HClGood for initial dissolution but risks ring opening in acid.[1]
Solubility (Mod.) Hot Ethanol, Hot MethanolIdeal for Recrystallization.
Solubility (Low) Diethyl Ether, Hexane, Cold WaterIdeal for Precipitation/Washing.
Stability Labile in aq.[1] acid/baseAvoid prolonged exposure to pH < 3 or pH > 9.[1]

Protocol 1: Thermodynamic Enrichment via Recrystallization

Objective: Isolate the major diastereomer (typically the 2R,4R isomer) and remove unreacted aldehyde/cysteine. Scale: Gram to Multi-gram.

Mechanism

The reaction between L-cysteine and aromatic aldehydes is reversible.[1] By using a solvent system where the product is sparingly soluble at room temperature but soluble at reflux, we drive the equilibrium toward the precipitating (thermodynamic) product (Le Chatelier's principle).

Step-by-Step Procedure
  • Crude Isolation:

    • Synthesize the compound in 50% Ethanol/Water.[1]

    • Upon reaction completion (typically 12-24h stirring), the product should precipitate as a solid.[1]

    • Filter the crude solid and wash with Diethyl Ether (3 x 20 mL) to remove unreacted 3,4-dimethoxybenzaldehyde (which is highly soluble in ether).[1]

  • Recrystallization Solvent System:

    • Primary Solvent: Absolute Ethanol (EtOH).[1][2]

    • Anti-solvent (Optional): Water or Diethyl Ether.[1]

  • The Process:

    • Transfer crude solid to a round-bottom flask.

    • Add Absolute Ethanol (approx. 10-15 mL per gram of solid).[1]

    • Heat to reflux (78 °C) with stirring. The solution should become clear.

    • Note: If the solution remains cloudy, add Ethanol dropwise until clear.[1] If colored impurities persist, add activated charcoal (1% w/w), stir for 5 mins, and hot filter.[1]

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, place the flask in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Collection:

    • Filter the white/off-white crystals under vacuum.[1]

    • Wash the cake with cold Ethanol (1 x) followed by Diethyl Ether (2 x).

    • Dry in a vacuum oven at 40 °C for 6 hours.

Validation:

  • Melting Point: Sharp range (typically >140°C, dependent on specific isomer purity).[1]

  • TLC: Silica gel, Mobile Phase: CHCl3/MeOH (9:1).[1] Single spot expected.[1]

Protocol 2: High-Purity Separation via Preparative HPLC

Objective: Separation of diastereomers or isolation of ultra-high purity material (>99.5%) for biological assays. Scale: Milligram.

Chromatographic Strategy

Reverse-phase chromatography is effective, but pH control is vital.[1] We use a volatile acidic buffer to suppress ionization of the carboxylic acid, improving peak shape, but keep the concentration low to prevent ring degradation.

HPLC Conditions
  • Column: C18 Preparative Column (e.g., Agilent ZORBAX SB-C18, 5 µm, 21.2 x 150 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 15-20 mL/min (system dependent).

  • Detection: UV at 230 nm and 280 nm (aromatic absorption).[1]

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05%Equilibration
2.05%Load Sample
20.060%Linear Gradient (Elution of isomers)
25.095%Wash
30.05%Re-equilibration
Sample Preparation[2][3][4][5][6][7][8][9][10]
  • Dissolve 50 mg of crude/semi-pure compound in 1 mL of DMSO or 50% ACN/Water .

  • Filter through a 0.22 µm PTFE syringe filter.[1]

  • Inject immediately.[1] Do not let the sample sit in solution for days.

Fraction Processing
  • Collect fractions corresponding to the major peaks.[1]

  • Lyophilize (Freeze Dry) immediately.

    • Warning: Do not use rotary evaporation at high temperatures (>45°C) for prolonged periods, as the concentration of formic acid increases during evaporation, potentially degrading the thiazolidine ring. Lyophilization is safer.[1]

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the decision matrix for purifying this compound based on the end-use requirement.

PurificationWorkflow Start Crude Reaction Mixture (Precipitate) Wash Wash with Diethyl Ether (Removes Aldehyde) Start->Wash Decision Purity Requirement? Wash->Decision Recryst Recrystallization (Solvent: Hot Ethanol) Decision->Recryst Standard (>95%) HPLC Preparative HPLC (C18, 0.1% Formic Acid) Decision->HPLC Ultra-High (>99%) Recryst->HPLC If Isomer Separation Fails QC_Routine Routine QC (NMR, Melting Point) Recryst->QC_Routine QC_Bio Bio-Assay QC (qNMR, LC-MS, Chiral HPLC) HPLC->QC_Bio End_Chem Chemical Reagent Grade (>95% Purity) QC_Routine->End_Chem End_Bio Biological Grade (>99% Single Diastereomer) QC_Bio->End_Bio

Caption: Decision matrix for the purification of 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Stability & Troubleshooting

The "Oiling Out" Phenomenon

Problem: During recrystallization, the product separates as an oil droplets rather than crystals. Cause: The solution is too concentrated or cooled too quickly; or the solvent polarity is slightly off. Solution:

  • Reheat to dissolve the oil.

  • Add a small amount of Ethanol (increase solvent volume).[1]

  • Seed the solution with a tiny crystal of pure product (if available).

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Epimerization Monitoring

Observation: NMR spectrum shows "doubling" of peaks (e.g., two methoxy signals, two C2-H signals). Diagnosis: Presence of both (2R,4R) and (2S,4R) diastereomers. Action:

  • If the ratio is constant: You have a stable mixture.[1]

  • If the ratio changes over time in NMR solvent (e.g., DMSO-d6): The compound is equilibrating.[1] Avoid storing in solution. Store as a dry solid at -20°C.

References

  • Soares, M. I. L., et al. (2013).[1][4] "Synthesis and cytotoxicity of 2-arylthiazolidine-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 60, 254-262.[1][4] Link[1]

  • Guzman, J. D. (2014).[1] "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity."[1] Molecules, 19(12), 19292-19349.[1] (Context on phenolic acid derivatives). Link

  • Hamama, W. S., et al. (2011).[1] "Chemistry of 4-thiazolidinones." Chemistry of Heterocyclic Compounds, 47(3), 265-278.[1] Link

  • Chhabria, M. T., et al. (2014).[1] "Thiazolidine-4-one: A privileged scaffold in medicinal chemistry."[1] Current Topics in Medicinal Chemistry, 14(3). (Review of stability and activity). Link

  • ChemicalBook. "L(-)-Thiazolidine-4-carboxylic acid Properties and Safety." (Physicochemical baseline data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. Here, we move beyond rote protocols to provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Troubleshooting Guide

Low yields or impure products can be frustrating and time-consuming. This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Issue 1: Low or No Product Yield

A diminished or absent yield is the most frequent challenge. The root cause often lies in the reaction conditions or the quality of the starting materials.

Possible Causes and Solutions:

  • Suboptimal pH: The condensation reaction is highly pH-sensitive.[1][2] An incorrect pH can hinder the reaction or promote the hydrolysis of the product.

    • Solution: Ensure the reaction mixture is at a pH between 7.0 and 9.5 for optimal results.[3] The use of a base like sodium acetate or sodium carbonate helps to deprotonate the amino group of L-cysteine, increasing its nucleophilicity, and to neutralize the hydrochloride salt if L-cysteine HCl is used.[4][5]

  • Poor Quality Reagents: The purity of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde) is paramount.

    • Solution: Use high-purity starting materials. Veratraldehyde can oxidize over time, so it is advisable to use freshly opened or purified aldehyde. L-cysteine can also degrade and should be of high quality.[6]

  • Incorrect Reaction Temperature: While many procedures are performed at room temperature, temperature fluctuations can impact the reaction rate and equilibrium.

    • Solution: Maintain a consistent temperature. For this specific synthesis, stirring at room temperature for 24 hours is a common protocol.[4][7] In some cases, increasing the temperature can actually decrease the yield.[5]

  • Inefficient Stirring: In a biphasic system (ethanol/water), vigorous stirring is crucial for maximizing the contact between reactants.

    • Solution: Ensure the reaction mixture is stirred vigorously throughout the reaction period.[4]

Issue 2: Product Fails to Precipitate or Oily Product is Obtained

The desired product should precipitate from the reaction mixture as a solid. An oily product or failure to precipitate indicates impurities or solubility issues.

Possible Causes and Solutions:

  • Excess Solvent: The concentration of reactants can influence precipitation.

    • Solution: If the product remains in solution, carefully reduce the solvent volume under reduced pressure. Be cautious not to heat the mixture excessively, as this can promote degradation.

  • Formation of Side Products: The presence of side products can interfere with crystallization.

    • Solution: Analyze the crude product by TLC or LC-MS to identify potential impurities. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.[6]

  • Product Solubility: The product has some solubility in the reaction medium, which can be influenced by the final pH and temperature.

    • Solution: After the reaction is complete, cooling the reaction vessel in an ice bath can promote precipitation.[4] Adjusting the pH to the isoelectric point of the product can also decrease its solubility and encourage crystallization.

Issue 3: Product is a Mixture of Diastereomers

The formation of two chiral centers at C2 and C4 of the thiazolidine ring results in the potential for cis and trans diastereomers, which can be difficult to separate.[6]

Possible Causes and Solutions:

  • Solvent System: The solvent can influence the diastereomeric ratio.[6]

    • Solution: While a comprehensive study on the effect of solvents on the diastereoselectivity of this specific reaction is not widely published, experimenting with different solvent systems (e.g., varying the ethanol/water ratio, or exploring other protic solvents) may alter the diastereomeric ratio.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the kinetic or thermodynamic product.

    • Solution: Altering the reaction temperature or time may influence the final diastereomeric ratio. Running the reaction at a lower temperature for a longer duration might favor the thermodynamically more stable isomer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between L-cysteine and 3,4-dimethoxybenzaldehyde?

A1: The reaction is a nucleophilic cyclocondensation. It is believed to proceed via the formation of an unstable Schiff base intermediate from the reaction of the aldehyde with the amino group of L-cysteine. This is followed by a rapid intramolecular cyclization, where the thiol group attacks the imine carbon to form the stable five-membered thiazolidine ring.[8][9]

Q2: Why is a base, such as sodium acetate, added to the reaction?

A2: If L-cysteine hydrochloride is used as the starting material, a base is required to neutralize the HCl and free the L-cysteine. Additionally, a slightly basic medium facilitates the deprotonation of the amino group, enhancing its nucleophilicity for the initial attack on the aldehyde's carbonyl carbon.[4]

Q3: My final product has poor solubility in aqueous solutions. How can I improve this for biological assays?

A3: 2-Aryl-1,3-thiazolidine-4-carboxylic acids can indeed have limited aqueous solubility. Here are some strategies to address this:

  • pH Adjustment: The carboxylic acid moiety is ionizable. Increasing the pH of the buffer to deprotonate the carboxylic acid will form a more soluble carboxylate salt.[10]

  • Use of Co-solvents: Employing a small percentage of an organic co-solvent like ethanol, propylene glycol, or PEGs can enhance solubility.[10]

  • Advanced Formulation: For very insoluble compounds, techniques like creating solid dispersions or nanosuspensions can significantly improve aqueous dispersibility.[10]

Q4: Can I use a different aromatic aldehyde in this reaction?

A4: Yes, this reaction is generally applicable to a wide range of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Electron-withdrawing groups can make the aldehyde more electrophilic and potentially speed up the reaction, while electron-donating groups may have the opposite effect.[4]

Q5: How can I purify the product if simple precipitation and washing are insufficient?

A5: If impurities persist, recrystallization is a common and effective purification method.[6] A suitable solvent system would be one in which the product is sparingly soluble at room temperature but readily soluble at an elevated temperature. An ethanol/water mixture is often a good starting point. For more challenging separations, column chromatography on silica gel may be employed, though this can be more complex due to the polar nature of the carboxylic acid.

Experimental Protocols

Optimized Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

This protocol is based on established literature procedures and incorporates best practices for maximizing yield and purity.[4]

Materials:

  • L-cysteine hydrochloride monohydrate

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Sodium Acetate

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (0.94 mmol) in 25 mL of distilled water.

  • Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

  • In a separate beaker, dissolve 3,4-dimethoxybenzaldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine in the round-bottom flask.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate should form. To maximize precipitation, place the reaction vessel in an ice-water bath for at least 30 minutes.

  • Collect the precipitate by suction filtration.

  • Wash the collected solid several times with cold ethanol to remove any unreacted aldehyde and other soluble impurities.

  • Dry the purified product under vacuum to a constant weight.

Protocol for Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot distilled water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by suction filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of thiazolidine-4-carboxylic acid synthesis, based on analogous reactions.[5]

ParameterVariationEffect on YieldRationale
Temperature 20°C vs. 40°CHigher temperature can decrease yield.May promote side reactions or product degradation.
Reaction Time 4 hours vs. 6 hoursLonger reaction time may not significantly increase yield.The reaction may reach equilibrium within a shorter timeframe.
Base Amount Stoichiometric vs. ExcessA slight excess may not improve yield and could complicate workup.The base's primary role is to neutralize the acid and facilitate the initial reaction step.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Cysteine L-Cysteine Schiff_Base Schiff Base (Intermediate) L-Cysteine->Schiff_Base Nucleophilic attack (Amino group) Veratraldehyde 3,4-Dimethoxy- benzaldehyde Veratraldehyde->Schiff_Base Thiazolidine 2-(3,4-Dimethoxyphenyl)-1,3- thiazolidine-4-carboxylic acid Schiff_Base->Thiazolidine Intramolecular cyclization (Thiol group) TroubleshootingWorkflow Start Low Yield Observed Check_Reagents Verify Purity of L-Cysteine and Aldehyde Start->Check_Reagents Check_pH Measure pH of Reaction Mixture Start->Check_pH Check_Conditions Review Reaction Temp. & Stirring Start->Check_Conditions Analyze_Crude TLC/LC-MS of Crude Product Start->Analyze_Crude Purify_Reagents Use Fresh/Purified Reagents Check_Reagents->Purify_Reagents Impurity Suspected Optimize_pH Adjust pH to 7.0-9.5 Check_pH->Optimize_pH pH out of range Optimize_Conditions Maintain Consistent Temp. & Vigorous Stirring Check_Conditions->Optimize_Conditions Inconsistent Purify_Product Recrystallize or use Chromatography Analyze_Crude->Purify_Product Impurities Detected Success Improved Yield Optimize_pH->Success Purify_Reagents->Success Optimize_Conditions->Success Purify_Product->Success

Caption: A systematic workflow for troubleshooting low product yield.

References

  • BenchChem Technical Support. (n.d.). Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Jabeen, A., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Tanaka, H., et al. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(4), 1239-1253.
  • Glowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9225.
  • Li, J. (2020). Preparation method of L-thiazolidine-4-formic acid.
  • Pawar, S. D., & Bhosale, S. D. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5), 1-8.
  • MoleculeDB. (n.d.). 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2023). Diastereoselective Synthesis of (–)
  • De Clippeleer, J., et al. (2017). Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3- thiazolidine-4-carboxylic acids.
  • El-Faham, A., et al. (2025). Effects of adding L-cysteine on the accumulation of the main compounds and their new analogs in roasting Coffea arabica beans. Food Chemistry, 495, 139581.
  • Schmedes, A., et al. (2018). reaction scheme for the formation of thiazolidines as proposed in parts in the literature.
  • Liu, J., et al. (2024). 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. Journal of Cellular and Molecular Biology, 22(1), 1-8.
  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(29), 6649-6656.
  • Zhang, X., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 395.
  • Yuan, L., et al. (2013). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase.
  • Al-Awady, M. J., et al. (2023).
  • Zhang, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1380.
  • Hayashi, T., et al. (1995). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 43(5), 1175-1179.
  • Kallen, R. G. (1971). The mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 93(23), 6236-6248.
  • Kartal, A., et al. (2012). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Pharmaceutical Development and Technology, 17(5), 629-633.
  • Patel, K., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Al-Masoudi, W. A. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 71(4), 1-10.
  • Li, Y., et al. (2022). Effects of L-Cysteine and γ-Aminobutyric Acid Treatment on Postharvest Quality and Antioxidant Activity of Loquat Fruit during Storage. Foods, 11(19), 3122.
  • Butvin, P., et al. (1999).
  • Oniga, O., et al. (2012). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 17(10), 11462-11475.
  • Wang, Y., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry, 71(6), 2786-2795.
  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S5), 967-975.
  • Shin, H.-S., et al. (2018). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry.
  • Kishimoto, T., et al. (2019). Reaction between acetaldehyde and l-cysteine.
  • Al-Masoudi, W. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry, 67(6), 1-10.
  • Soderberg, T. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Klein, A. (2015). Can anyone give me the correct method to synthesize the schiff base ligands using L-Cysteine & 2-hydroxynaphtholdehyde?.

Sources

Technical Support Center: Thiazolidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of Thiazolidine Derivatives

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Technical Support Hub

You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. This guide addresses the specific, recurring failure modes encountered during the synthesis of 1,3-thiazolidines. Unlike standard aromatic thiazoles, thiazolidines are saturated systems containing a stereogenic center at C2 (and often C4), making them prone to unique equilibrium, stereochemical, and oxidative challenges.

Below are the four most common "tickets" we receive from the field, structured as deep-dive troubleshooting modules.

Module 1: The Condensation Conundrum (Low Yields & Equilibrium)

User Issue: "I am reacting L-cysteine with an aldehyde, but my yields are inconsistent, and the product seems to revert to starting material during workup."

Technical Diagnosis: The formation of thiazolidines via the condensation of


-aminothiols (like cysteine) and carbonyls is a reversible equilibrium . The reaction proceeds through a hemithioaminal intermediate, followed by dehydration to a Schiff base (imine), and finally ring closure.

If water is not effectively removed, or if the pH is incorrect, the equilibrium shifts backward (hydrolysis), especially during aqueous workups.

Troubleshooting Protocol
ParameterOptimization StrategyMechanism/Rationale
Water Management Mandatory: Use Dean-Stark trap or 4Å Molecular Sieves.The reaction releases 1 eq. of water. Removing it drives the equilibrium to the right (Le Chatelier's principle).
pH Control Maintain pH 6–7 (Acetate buffer) or use weak bases (

).
Too Acidic: Protonates the amine (

), killing nucleophilicity. Too Basic: Inhibits ring closure by stabilizing the open thiolate form.
Solvent Choice Switch to EtOH/Water (10:1) or anhydrous MeOH .Protic solvents can assist proton transfer steps essential for the hemiaminal-to-imine transition [1].
Visual Workflow: The Equilibrium Trap

ThiazolidineFormation Start L-Cysteine + Aldehyde Inter1 Hemithioaminal (Unstable) Start->Inter1 Nucleophilic Attack (S) Inter2 Schiff Base (Imine) Inter1->Inter2 - H2O (Dehydration) Product Thiazolidine Ring (Closed) Inter2->Product Ring Closure (N-attack) Hydrolysis Ring Opening (Aqueous Workup) Product->Hydrolysis + H2O / High pH Hydrolysis->Inter2 Reversion

Figure 1: The reversible pathway of thiazolidine formation. Note that the "Schiff Base" is the pivot point where the reaction can either succeed (ring close) or fail (hydrolyze).

Module 2: Stereochemical Integrity (The C2/C4 Problem)

User Issue: "I used L-cysteine (R-configuration) to induce chirality, but I'm getting a mixture of diastereomers, or worse, racemization."

Technical Diagnosis: When you react a chiral amine (L-cysteine) with a prochiral aldehyde, you generate a new stereocenter at C2 . This results in a mixture of (2R, 4R) and (2S, 4R) diastereomers.

  • Thermodynamic Control: The ratio of cis (2,4-syn) to trans (2,4-anti) isomers is often determined by thermodynamics. The trans isomer is generally more stable, but bulky substituents can force unexpected ratios.

  • Epimerization Risk: The C4 center (from cysteine) is relatively stable, unless you activate the carboxyl group (e.g., acid chloride formation) which can lead to racemization via oxazolone intermediates [2].

Optimization Protocol
  • Temperature Control:

    • Run the reaction at 0°C to Room Temperature . High heat promotes thermodynamic equilibration, which might favor the undesired isomer.

  • Solvent Effects:

    • Protic solvents (EtOH) often favor the trans-isomer due to hydrogen bonding stabilization.

    • Aprotic solvents (DCM, THF) may alter the ratio based on dipole interactions.

  • Purification:

    • Do NOT use silica gel chromatography immediately if the diastereomers are interconverting.

    • Preferred Method: Fractional crystallization from Ethanol/Water. The major diastereomer often crystallizes out preferentially.

Module 3: The "Sulfoxide Trap" (Oxidation)

User Issue: "My product is pure by NMR immediately after reaction, but after drying or storage, I see new peaks downfield. Is it decomposing?"

Technical Diagnosis: The sulfur atom in the thiazolidine ring is highly nucleophilic and prone to oxidation. It readily reacts with atmospheric oxygen or peroxides in solvents to form sulfoxides (S=O) . This creates another chiral center, complicating NMR spectra with complex diastereomeric mixtures.

Common Culprits:

  • Peroxides in Ethers: THF or Diethyl Ether used in workup often contain peroxides.

  • DMSO: Using DMSO as a solvent can sometimes act as an oxidant under acidic conditions.[1][2]

Prevention Checklist
StepAction Item
Solvent Prep Degas all solvents (sparge with Argon for 15 mins) prior to use.
Ether Safety Test THF/Ether with peroxide strips. If positive, pass through activated alumina.
Storage Store the final product under Argon/Nitrogen atmosphere at -20°C.
Workup Avoid "vigorous stirring" in open air during extraction.
Module 4: Stability & Hydrolysis (Ring Opening)

User Issue: "I'm trying to N-acylate my thiazolidine, but the ring is falling apart."

Technical Diagnosis: This is a counter-intuitive phenomenon. While N-alkylation stabilizes the ring, N-acylation (e.g., Acetyl, Boc) destabilizes the thiazolidine ring toward hydrolysis.

  • Mechanism: The amide bond reduces the electron density on the nitrogen, making the C2 position more electrophilic and susceptible to water attack, leading to ring opening [3].

Decision Matrix: N-Protection Strategy

ProtectionLogic Goal Goal: Functionalize Nitrogen Type Desired Group? Goal->Type Acyl Acyl (Acetyl, Boc, Cbz) Type->Acyl Alkyl Alkyl (Benzyl, Methyl) Type->Alkyl Risk HIGH RISK: Ring Hydrolysis Acyl->Risk Safe STABLE: Ring Intact Alkyl->Safe Mitigation Mitigation: Use Anhydrous Conditions Avoid Aqueous Base Risk->Mitigation

Figure 2: Stability logic for N-functionalization. N-acyl derivatives require strict anhydrous handling.

FAQ: Quick Solutions

Q: Can I use ketones instead of aldehydes? A: Yes, but the reaction is significantly slower due to steric hindrance (the "Thorpe-Ingold" effect is rarely enough to overcome the steric bulk at the electrophilic carbon). You must use a Lewis Acid catalyst (e.g.,


) and rigorous water removal (Dean-Stark) to force this reaction.

Q: My product smells like rotten eggs. Is this normal? A: No. A strong sulfur smell usually indicates hydrolysis back to the starting thiol (cysteine/cysteamine). Check the pH of your final wash; ensure it is neutral. Re-purify immediately.

Q: How do I separate the cis/trans isomers? A: If fractional crystallization fails, try flash chromatography on neutral alumina . Silica gel is slightly acidic and can catalyze ring opening/epimerization during the column run.

References
  • Kallen, R. G. (1971).[3] Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde.[3][4] Journal of the American Chemical Society, 93(23), 6236–6248.

  • Hamaguchi, K., et al. (2010). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine. Biological and Pharmaceutical Bulletin, 33(1), 103-107.

  • Pezzuto, J. M., et al. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society, 113(8), 3071–3079.

  • Tierney, J., et al. (2005).[5] Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones. Heterocyclic Communications, 11(3-4).

Sources

Technical Support Center: Synthesis & Optimization of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a classic heterocyclization between L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde) . While the reaction conditions are generally mild, researchers often encounter issues with yield reproducibility, oxidative instability, and stereochemical heterogeneity.

This guide deconstructs the reaction mechanism to isolate specific side reactions. It provides self-validating protocols to distinguish between thermodynamic isomerism and destructive degradation.

Module 1: The Reaction Mechanism & Critical Pathways

To troubleshoot effectively, we must first map the "Happy Path" (Target Product) against the "Unhappy Paths" (Side Reactions).

The Chemistry: The reaction proceeds via a condensation-cyclization sequence.[1][2]

  • Imine Formation: The amine of L-cysteine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate.

  • Cyclization: The thiol group performs an intramolecular nucleophilic attack on the imine carbon (C2), closing the 5-membered ring.

Visualizing the Pathways: The following diagram maps the competitive landscape. Note that Path A is desired, while Path B and Path C represent the primary failure modes.

ReactionPathways Cys L-Cysteine (Starting Material) Imine Schiff Base (Intermediate) Cys->Imine + Aldehyde (-H2O) Cystine L-Cystine (Disulfide Impurity) Cys->Cystine Oxidation (O2) (Path B) Ald 3,4-Dimethoxy- benzaldehyde Product Thiazolidine Target Product Imine->Product Cyclization (Ring Closure) Product->Imine Hydrolysis (Reversible) Thiazoline Thiazoline (Oxidized Byproduct) Product->Thiazoline Dehydrogenation (Path C)

Figure 1: Mechanistic pathway showing the competition between cyclization (green) and oxidative side reactions (red).

Module 2: Troubleshooting Side Reactions
Issue 1: Appearance of a White Precipitate Insoluble in Acid/Base

Diagnosis: Disulfide Formation (Cystine) Before the cysteine can react with the aldehyde, it is susceptible to oxidation by atmospheric oxygen, forming L-cystine. This is a "dead-end" side product that will not react with the aldehyde.

  • Mechanism:

    
    
    
  • Symptom: White solid precipitates immediately upon dissolving cysteine, or yield is significantly lower than calculated.

  • Corrective Action:

    • Degas Solvents: Sparge water/ethanol with Nitrogen or Argon for 15 minutes before adding cysteine.

    • Order of Addition: Dissolve the aldehyde first, then add cysteine under an inert atmosphere to ensure the thiol is rapidly engaged in cyclization rather than sitting idle exposed to air.

Issue 2: Product "Yellowing" or Degradation in Solution

Diagnosis: Oxidative Dehydrogenation (Thiazoline Formation) Thiazolidines are antioxidants; they protect other molecules by sacrificing themselves. Over time, or in the presence of oxidants, the thiazolidine ring can dehydrogenate to form a thiazoline or oxidize to a sulfoxide .

  • Mechanism: Removal of hydrogens from C2 and N3/C4 creates a double bond (

    
    ).
    
  • Symptom: The white product turns yellow/brown upon storage; NMR shows loss of the C2 proton signal.

  • Corrective Action:

    • Storage: Store the solid product under nitrogen at -20°C.

    • Solvent Choice: Avoid DMSO as a solvent for long-term storage or NMR, as DMSO can act as a mild oxidant over time. Use

      
       or 
      
      
      
      for analysis.
Issue 3: NMR Shows "Double Peaks" (Split Signals)

Diagnosis: Diastereomer Formation (Not an Impurity) This is the most common "false alarm." The reaction creates a new chiral center at C2.[1] Since L-cysteine is chiral (4R), you generate two diastereomers:


 and 

.[1]
  • The Science: The ratio of cis (2R,4R) to trans (2S,4R) is determined by thermodynamics. The 3,4-dimethoxyphenyl group is bulky; it prefers to be pseudo-equatorial to minimize steric clash with the carboxylic acid group.

  • Symptom:

    
    H NMR shows two doublets for the C2 proton (approx. 5.5 - 5.9 ppm) and split peaks for the methoxy groups.
    
  • Resolution:

    • Do not discard.[3][4] Both are the target chemical structure.

    • If a single isomer is required for biological assays, fractional crystallization is required, though equilibration (epimerization) may occur in solution [1].

Module 3: Optimized Synthesis Protocol

This protocol minimizes side reactions by controlling pH and oxygen exposure.

Reagents:

  • L-Cysteine Hydrochloride (

    
     eq)
    
  • 3,4-Dimethoxybenzaldehyde (

    
     eq)
    
  • Sodium Acetate (

    
     eq) - Crucial for buffering HCl and activating the amine.
    
  • Solvent: 50% Ethanol / 50% Water (Degassed).

Step-by-Step Guide:

StepActionTechnical Rationale
1 Prepare Buffer Dissolve Sodium Acetate in degassed water. Add L-Cysteine HCl.[2]
2 Aldehyde Addition Dissolve 3,4-dimethoxybenzaldehyde in Ethanol. Add slowly to the Cysteine solution.
3 Reaction Stir at Room Temperature for 12-24 hours.
4 Precipitation The product usually precipitates as a white solid. If not, cool to 4°C.
5 Purification Filter and wash with cold ether or cold ethanol .
Module 4: Stereochemical Visualization

Understanding the 3D structure is vital for interpreting NMR data. The bulky dimethoxyphenyl group drives the ratio of isomers.

Stereochemistry cluster_isomers Thermodynamic Equilibrium Intermediate Schiff Base Intermediate Cis Cis-Isomer (2R, 4R) (Thermodynamically Favored) Substituents Pseudo-Equatorial Intermediate->Cis Ring Closure Trans Trans-Isomer (2S, 4R) (Kinetic Product) Steric Clash Possible Intermediate->Trans Ring Closure Cis->Trans Epimerization (In Solution)

Figure 2: Stereochemical outcome. The (2R, 4R) isomer is typically favored due to reduced steric hindrance between the C2-Aryl and C4-Carboxyl groups.

FAQ: Frequently Asked Questions

Q: Can I use the hydrochloride salt of the product directly? A: Yes. The hydrochloride salt is often more stable against oxidation than the zwitterion (free acid). If you do not need the free acid for your specific application, isolating it as the HCl salt by performing the reaction in anhydrous ethanol/HCl can improve shelf-life.

Q: Why is my yield low (e.g., < 50%)? A: The reaction is an equilibrium. In the presence of excess water, the ring can hydrolyze back to the open-chain imine [2].

  • Fix: Increase the concentration of reactants.

  • Fix: Use a Dean-Stark trap (if using a non-aqueous solvent like toluene) to remove water, driving the equilibrium to the right.

Q: Is the 3,4-dimethoxy group sensitive? A: The methoxy groups are electron-donating. This makes the aldehyde more reactive toward the initial imine formation (good) but also makes the aromatic ring more electron-rich, potentially susceptible to electrophilic side reactions if strong acids are used. Under standard mild conditions, the methoxy groups are stable.

References
  • Stereochemistry & Epimerization

    • Nagraj, G., et al. "Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives." Journal of Heterocyclic Chemistry.
  • General Synthesis & Antioxidant Activity

    • "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences. (Provides general procedure for 2-aryl thiazolidines).
  • Degradation Pathways

    • "Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid...". Journal of Agricultural and Food Chemistry.
  • Oxidative Instability

    • "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews.

Sources

enhancing the biological activity of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing the Biological Activity of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (DMPTCA) Ticket ID: DMPTCA-OPT-2026 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the DMPTCA Technical Support Center

You are likely working with 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , a scaffold renowned for its potential as an antioxidant, antimicrobial, and metabolic modulator (PPAR-γ ligand). However, this molecule presents specific challenges regarding stability, solubility, and membrane permeability.

This guide treats your experimental process as a system. Below, you will find troubleshooting modules designed to diagnose "bugs" in your chemical workflow and "patches" to upgrade biological performance.

Module 1: Synthesis & Structural Integrity (The "Hardware")

Status: Diagnosing Yield & Purity Issues

Q1: My reaction yield is consistently low (<50%), and the product seems wet or sticky. What is going wrong?

Diagnosis: The condensation reaction between L-cysteine and 3,4-dimethoxybenzaldehyde is an equilibrium process. If water is not effectively removed, the reaction reverses, leading to hydrolysis of the thiazolidine ring back to the starting materials.

The Fix (Protocol 1.0):

  • Solvent Choice: Switch to a solvent that forms an azeotrope with water (e.g., Benzene or Toluene) or use anhydrous Ethanol with a desiccant.

  • Water Removal: You must drive the equilibrium to the right.

    • Method A: Use a Dean-Stark trap if refluxing in toluene.

    • Method B: Add anhydrous Sodium Sulfate (

      
      ) or molecular sieves (3Å) directly to the reaction flask if stirring at room temperature.
      
  • Isolation: Do not use water for precipitation if the product is not fully cyclized. Use diethyl ether to precipitate the product from the concentrated reaction mixture.

Q2: The NMR spectrum shows "impurity" peaks that mirror my product. Is my reagent contaminated?

Diagnosis: This is likely not contamination but diastereomerism . The C2 position (where the phenyl ring attaches) and the C4 position (carboxylic acid) create chiral centers. The condensation produces a mixture of cis (2R,4R) and trans (2S,4R) isomers.

The Fix:

  • Acceptance: For many biological assays (e.g., radical scavenging), the mixture is active.

  • Separation: If you require a single isomer for receptor binding (e.g., PPAR-γ), fractional crystallization is required. The cis-isomer is generally thermodynamically more stable and less soluble; try crystallizing from hot ethanol/water (9:1).

Module 2: Pharmacokinetic Optimization (The "Software Upgrade")

Status: Enhancing ADME Properties (Absorption, Distribution, Metabolism, Excretion)

Q3: The molecule shows good activity in enzyme assays but fails in cell-based assays (MIC or Cytotoxicity). Why?

Diagnosis: LogP Mismatch. The free carboxylic acid at C4 and the secondary amine at N3 make the molecule zwitterionic at physiological pH. It is likely too polar to cross the lipid bilayer effectively.

The Patch (Derivatization Strategy): You need to cap the polar groups to "mask" the molecule for cellular entry.

Modification SiteChemical StrategyEffect on Bioactivity
N3 (Nitrogen) Acylation (e.g., Acetyl, Palmitoyl)Increases lipophilicity significantly; prevents N-oxidation; improves stability.
C4 (Carboxyl) Esterification (Methyl/Ethyl ester)Converts to a prodrug; hydrolyzes inside the cell to release active acid.
C4 (Carboxyl) Amidation (e.g., Hydrazide)Adds H-bond donors/acceptors; often increases antimicrobial potency.

Q4: How do I stabilize the ring against oxidative opening?

Diagnosis: The thiazolidine ring is susceptible to oxidative ring-opening, especially in the presence of transition metals in cell media.

The Fix: N-Acetylation. Reacting DMPTCA with acetic anhydride protects the nitrogen lone pair. This prevents the formation of the iminium ion intermediate, which is the precursor to ring hydrolysis. This "locks" the ring in its closed, active form.

Module 3: Visualizing the Workflow

Figure 1: Synthesis & Optimization Logic Flow This diagram maps the critical decision points for synthesizing and upgrading DMPTCA.

DMPTCA_Workflow Start L-Cysteine + 3,4-Dimethoxybenzaldehyde Reaction Condensation Reaction (Equilibrium) Start->Reaction Check Water Removal? Reaction->Check Check->Reaction No (Hydrolysis) Product DMPTCA (Crude) (Mixture of Diastereomers) Check->Product Yes (Dean-Stark/Sieves) Decision Target Application? Product->Decision Opt_Cell Cellular Assay (Need Permeability) Decision->Opt_Cell Antimicrobial/Cancer Opt_Enzyme Enzyme Assay (Need Binding) Decision->Opt_Enzyme In vitro Antioxidant Action_Ester Esterification (C4) (Prodrug Strategy) Opt_Cell->Action_Ester Action_Acyl N-Acylation (N3) (Stability Strategy) Opt_Cell->Action_Acyl Result Enhanced Bioactive Derivative Opt_Enzyme->Result Purify Isomer Action_Ester->Result Action_Acyl->Result

Caption: Workflow for synthesis and structural optimization. Green paths indicate successful progression; red paths indicate failure modes.

Module 4: Biological Potency & Safety (The "Performance" Stats)

Status: Maximizing Efficacy while Minimizing Toxicity

Q5: Which biological pathway should I target with this specific analog?

Expert Insight: The 3,4-dimethoxy substitution pattern is electron-donating. This makes your molecule particularly effective for:

  • Antioxidant Activity: It acts as a radical scavenger.[1][2] The sulfur atom and the electron-rich phenyl ring facilitate Single Electron Transfer (SET).

  • Antimicrobial Action: Thiazolidine-4-carboxylic acid derivatives interfere with bacterial cell wall synthesis. The 3,4-dimethoxy group often enhances activity against Gram-positive bacteria (S. aureus) compared to unsubstituted analogs.

Q6: Are there specific toxicity markers I should monitor?

Safety Warning: Recent studies on thiazolidine derivatives have indicated potential reproductive toxicity.

  • Target Organ: Testicular tissue (Sertoli and Leydig cells).

  • Mechanism: Mitochondrial swelling and cristae loss.

  • Recommendation: If moving to in vivo models (zebrafish or rodent), you must perform a dose-escalation study monitoring for mitochondrial stress markers. Do not assume "antioxidant" implies "non-toxic."

Module 5: Mechanism of Action Visualization

Figure 2: Structure-Activity Relationship (SAR) Map This diagram explains which parts of the molecule control specific biological functions.

SAR_Logic Core Thiazolidine Scaffold C2_Phenyl C2: 3,4-Dimethoxyphenyl Core->C2_Phenyl N3_Amine N3: Secondary Amine Core->N3_Amine C4_Acid C4: Carboxylic Acid Core->C4_Acid Act_Antiox Antioxidant Potency (Electron Donation) C2_Phenyl->Act_Antiox Methoxy groups stabilize radicals Act_Stab Metabolic Stability (Ring Integrity) N3_Amine->Act_Stab Target for Acylation Act_Sol Solubility/Binding (H-Bonding) C4_Acid->Act_Sol Target for Esterification

Caption: SAR map highlighting the functional roles of the C2, N3, and C4 positions in DMPTCA bioactivity.

References
  • Guzmán, A., et al. (2022).[3] Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega.

  • Chaban, T., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules (MDPI).[4]

  • Kotil, T., et al. (2024). Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Iranian Journal of Fisheries Sciences.

  • Naz, S., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

  • Marc, G., et al. (2019). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. International Journal of Molecular Sciences.

Sources

Technical Support Center: Navigating the Cytotoxicity of Thiazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to address the common challenge of cytotoxicity encountered during your experiments. Our goal is to empower you with the knowledge to not only identify and quantify cytotoxicity but also to rationally mitigate it, thereby accelerating your research and development efforts.

Understanding the Challenge: The Double-Edged Sword of Thiazolidine-4-Carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[1] However, their therapeutic potential is often hampered by off-target cytotoxicity, which can lead to the failure of promising drug candidates in preclinical and clinical development. This guide will walk you through strategies to reduce this cytotoxicity and provide robust protocols for its assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Part 1: Strategies for Reducing Cytotoxicity

Question 1: My lead thiazolidine-4-carboxylic acid derivative is showing significant cytotoxicity in my primary cell-based assays. What are my options to reduce its toxicity while preserving its therapeutic activity?

This is a common and critical challenge in drug discovery. Here are several evidence-based strategies to consider:

1. Prodrug Approach: Masking the Reactive Moiety

  • The Rationale: The carboxylic acid group, while often crucial for target engagement, can contribute to poor membrane permeability and off-target effects. A prodrug strategy involves chemically modifying this group to create an inactive form of the drug that is converted to the active form at the target site.[2] This can improve solubility, reduce systemic toxicity, and enhance bioavailability.[3][4] For thiazolidine derivatives, this approach has been shown to dramatically decrease inherent toxicity.[5]

  • Practical Application: Esterification of the carboxylic acid is a common and effective method.[2] The resulting ester prodrug is typically more lipophilic, allowing for better cell penetration. Once inside the cell, ubiquitous intracellular esterases can cleave the ester bond, releasing the active carboxylic acid derivative.

    Prodrug_Strategy Parent_Drug Thiazolidine-4-carboxylic acid derivative (Active, Cytotoxic) Prodrug Ester Prodrug (Inactive, Less Cytotoxic) Parent_Drug->Prodrug Esterification Target_Cell Target Cell Prodrug->Target_Cell Improved Permeability Active_Drug Active Drug (Released at Target) Target_Cell->Active_Drug Intracellular Esterase Cleavage

    Caption: Prodrug strategy to reduce cytotoxicity.

2. Modulating Lipophilicity: Finding the "Just-Right" Balance

  • The Rationale: Lipophilicity, often expressed as logP, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to non-specific binding to cellular components, off-target effects, and increased cytotoxicity.[7]

  • Practical Application: Carefully analyze the structure-activity relationship (SAR) and structure-toxicity relationship of your derivatives. Consider the following modifications:

    • Introduction of Polar Groups: Adding hydroxyl (-OH), methoxy (-OCH3), or other polar functional groups to the aromatic rings of your derivatives can decrease lipophilicity.[8]

    • Fine-tuning Substituents: The nature and position of substituents on the phenyl ring can significantly impact antioxidant potential and, by extension, cytotoxicity. Electron-donating groups like -OCH3 have been shown to enhance radical scavenging properties, which may counteract oxidative stress-induced cytotoxicity.[9]

3. Mitigating Oxidative Stress: A Key Mechanism of Cytotoxicity

  • The Rationale: A growing body of evidence suggests that a primary mechanism of cytotoxicity for some thiazolidine derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to cellular damage and trigger apoptosis.

  • Practical Application:

    • Incorporate Antioxidant Moieties: The presence of a phenolic moiety in the structure of thiazolidine-4-carboxylic acid derivatives has been linked to significant antioxidant activity. Consider synthesizing derivatives that include such groups.

    • Co-administration with Antioxidants: In your in vitro experiments, consider co-treating your cells with a known antioxidant, such as N-acetylcysteine (NAC), to determine if the observed cytotoxicity is ROS-dependent. A rescue of cell viability in the presence of an antioxidant would strongly suggest an oxidative stress-mediated mechanism.

Part 2: Troubleshooting Cytotoxicity Assays

Question 2: I am getting inconsistent IC50 values for my compound in my MTT assays. What could be the cause?

Inconsistent IC50 values are a common source of frustration. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Assay Protocol and Reagents

  • Cell Seeding Density: Ensure you are using an optimal cell seeding density that falls within the linear range of the assay.[11]

  • Compound Solubility: Poor solubility of your thiazolidine derivative can lead to precipitation in the culture medium, resulting in inaccurate dosing and variable results.

    • Troubleshooting Tip: Visually inspect your compound in the media under a microscope. If you see precipitates, consider using a co-solvent like DMSO (keeping the final concentration below 0.5% to avoid solvent-induced toxicity) or exploring alternative formulation strategies.

  • MTT Reagent and Solubilization: Ensure your MTT reagent is fresh and protected from light. Incomplete solubilization of the formazan crystals is a major source of error.[12]

    • Troubleshooting Tip: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle mixing and visual confirmation under a microscope before reading the plate.

2. Be Aware of Potential Assay Interference

  • Compound Color: If your thiazolidine derivative is colored, it can interfere with the absorbance reading.

    • Troubleshooting Tip: Run a control plate with your compound in cell-free media to measure its intrinsic absorbance and subtract this from your experimental values.

  • Reducing Agents: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]

    • Troubleshooting Tip: Include a cell-free control with your compound and MTT to check for direct reduction.

3. Consider the Biological Context

  • Serum Protein Binding: Components in the serum of your culture medium can bind to your compound, reducing its effective concentration and leading to an underestimation of its cytotoxicity.[13]

    • Troubleshooting Tip: If you suspect high protein binding, consider performing the assay in a serum-free or low-serum medium for a short duration.

  • Cytostatic vs. Cytotoxic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell death. A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

    • Troubleshooting Tip: Complement your MTT assay with a direct measure of cell death, such as an LDH release assay or an apoptosis assay (e.g., Caspase-Glo® 3/7).

    Assay_Troubleshooting Inconsistent_IC50 Inconsistent IC50 Values Protocol Protocol Issues Inconsistent_IC50->Protocol Interference Assay Interference Inconsistent_IC50->Interference Biology Biological Factors Inconsistent_IC50->Biology Solubility Compound Solubility Protocol->Solubility Seeding Cell Seeding Protocol->Seeding Reagents Reagent Quality Protocol->Reagents Color Compound Color Interference->Color Reducing Reducing Properties Interference->Reducing Serum Serum Protein Binding Biology->Serum Mechanism Cytostatic vs. Cytotoxic Biology->Mechanism

    Caption: Troubleshooting inconsistent IC50 values.

Question 3: My MTT and LDH assay results are conflicting. How do I interpret this?

Conflicting results between different cytotoxicity assays are not uncommon and can provide valuable mechanistic insights.

  • Scenario 1: High Cytotoxicity in LDH Assay, Low in MTT Assay

    • Interpretation: This suggests a rapid loss of membrane integrity (necrosis), leading to LDH release, but the cells may still retain some metabolic activity for a short period.

  • Scenario 2: Low Cytotoxicity in LDH Assay, High in MTT Assay

    • Interpretation: This is a classic sign of apoptosis. The cells are metabolically inactive (hence the low MTT signal) but have not yet lost membrane integrity (low LDH release). To confirm this, you should perform an apoptosis-specific assay.

Experimental Protocols

Here are detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your thiazolidine-4-carboxylic acid derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., medium with 0.5% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to correct for background.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but it is recommended to use a white-walled 96-well plate for luminescence assays.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The following table provides a representative example of IC50 values for different thiazolidine-4-carboxylic acid derivatives against various cancer cell lines, as reported in the literature. This data can serve as a benchmark for your own experiments.

Compound IDCell LineIC50 (µg/mL)Reference
M4PC3 (Prostate Cancer)19.56
M5PC3 (Prostate Cancer)>50
M3PC3 (Prostate Cancer)>50
Darolutamide (Control)PC3 (Prostate Cancer)52.82
Compound 16Caco-2 (Colon Cancer)70[7]
5-FU (Control)Caco-2 (Colon Cancer)~80[7]

Concluding Remarks

Reducing the cytotoxicity of thiazolidine-4-carboxylic acid derivatives is a multifaceted challenge that requires a combination of rational drug design, careful experimental execution, and thoughtful data interpretation. By employing strategies such as the prodrug approach and lipophilicity modulation, and by using a suite of robust cytotoxicity and apoptosis assays, researchers can more effectively navigate this complex landscape. This technical support center is intended to be a living document, and we encourage you to reach out with further questions and challenges as you continue your important work in drug discovery and development.

References

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  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]

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  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

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  • Activity–Selectivity of Flavonoid Derivatives in Endometriotic Cells. ACS Omega. [Link]

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  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. [Link]

  • 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. [Link]

  • Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. [Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. [Link]

  • Effects of protein binding on in vitro toxicity. ResearchGate. [Link]

  • Thiazolidine-4-carboxylic acid, a selective drug against human cancers. PubMed. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH. [Link]

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  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. [Link]

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  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • Meta-analysis of the Effect of Thiazolidinediones on Serum C-reactive Protein Levels. [Link]

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  • Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(II)/Zn(II) complexes containing carbohydrazone ligand. ResearchGate. [Link]

  • Selective cytotoxicity of solamargine via oxidative stress and caspase-independent mechanisms in human glioblastoma cells. springermedicine.com. [Link]

  • The influence of lipophilicity in drug discovery and design. PubMed. [Link]

  • Does anyone have a good MTT assay protocol for adherent cells? ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. AAMI Array. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible process.

Synthesis Overview & Mechanism

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is achieved through a well-established cyclocondensation reaction. The core transformation involves the reaction of L-cysteine with 3,4-dimethoxybenzaldehyde.[1][2] This reaction is a classic example of imine formation followed by an intramolecular nucleophilic attack to form the stable five-membered thiazolidine ring.

The reaction proceeds via a two-step mechanism:

  • Imine Formation: The nucleophilic amine group of L-cysteine attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol (sulfhydryl) group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form the thiazolidine ring.

This process is generally performed in a protic solvent system, which facilitates both the proton transfers necessary for imine formation and the final cyclization.

Reaction_Mechanism Reactants L-Cysteine + 3,4-Dimethoxybenzaldehyde Hemithioaminal Hemithioaminal Intermediate Reactants->Hemithioaminal Nucleophilic attack of Amine Imine Schiff Base (Imine) Intermediate Hemithioaminal->Imine Dehydration Product 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Imine->Product Intramolecular Thiol Attack (Cyclization)

Caption: Reaction mechanism for thiazolidine synthesis.

Standard Laboratory Protocol & Scale-Up Considerations

While a laboratory-scale synthesis provides a proof of concept, scaling up introduces challenges related to mass and heat transfer, reagent addition, and product isolation.

Reference Laboratory Protocol

A general and effective laboratory procedure involves the following steps:[1][3]

  • Dissolve L-cysteine (1.0 eq) in deionized water. If using L-cysteine hydrochloride, add a mild base like sodium acetate (1.0 eq) to free the amine.[1]

  • In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in a suitable organic solvent, such as ethanol.

  • Add the aldehyde solution to the L-cysteine solution dropwise at room temperature with vigorous stirring.

  • Continue stirring the mixture at room temperature. The reaction is often left overnight to ensure completion, with product precipitation occurring during this time.[3]

  • After the reaction period, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold ethanol and then diethyl ether to remove unreacted starting materials and solvent residues.[3]

  • Dry the product under vacuum to a constant weight.

Key Scale-Up Considerations

Transitioning the above protocol to a larger scale requires careful planning. The following table highlights critical parameters that change during scale-up.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Rationale & Scientific Insight
Mixing Magnetic stirrer; generally efficient mixing.Overhead mechanical stirrer (impeller design is crucial).Inefficient mixing on a large scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. Proper baffle and impeller selection is critical for maintaining homogeneity.
Temperature Control Simple ice bath; high surface-area-to-volume ratio allows for rapid heat dissipation.Jacketed reactor with a thermal control unit.The reaction is exothermic. The lower surface-area-to-volume ratio of large reactors makes heat dissipation less efficient, potentially leading to temperature spikes that can degrade the product or starting materials.
Reagent Addition Addition funnel; addition rate is manually controlled.Metering pump; precise, automated control of addition rate.Uncontrolled, rapid addition of the aldehyde can cause a significant exotherm and localized high concentrations, increasing the risk of side-product formation. A controlled addition rate is paramount for consistency.
Product Isolation Büchner funnel; fast and simple filtration.Centrifuge or Nutsche filter-dryer.Handling large volumes of slurry requires specialized equipment. The physical form of the precipitate (crystal size and shape) becomes critical for efficient filtration and washing on a large scale.
Drying Vacuum oven.Agitated vacuum dryer or filter-dryer.Inefficient drying can leave residual solvents, which may be detrimental to product stability and downstream applications. Tumble dryers or agitated dryers ensure uniform drying of large batches.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Q1: My yield is significantly lower than expected after scaling up. What are the likely causes?

A1: Low yield is a common scale-up issue stemming from several factors:

  • Incomplete Reaction:

    • Causality: Inadequate mixing in a large reactor can prevent the reactants from interacting effectively. The reaction may also be reversible, and if the product does not precipitate efficiently, the equilibrium may not favor product formation.

    • Solution:

      • Verify Mixing Efficiency: Ensure your reactor's overhead stirrer and baffles are appropriate for the vessel size and viscosity of the reaction medium.

      • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to confirm the disappearance of starting materials before proceeding with work-up.

      • Optimize Solvent Ratio: The ratio of water to ethanol is critical. Too much solvent may keep the product dissolved, preventing precipitation from driving the reaction to completion. Experiment with slightly more concentrated conditions if feasible.

  • Product Loss During Work-up:

    • Causality: The product has some solubility in the mother liquor. If filtration is performed at too high a temperature or if excessive volumes of wash solvent are used, a significant amount of product can be lost.

    • Solution:

      • Ensure Complete Precipitation: Thoroughly cool the reactor contents before filtration. A hold time of several hours at 0-5 °C is recommended.

      • Minimize Wash Volumes: Use the minimum amount of cold wash solvent necessary to achieve the desired purity. Perform a small-scale study to determine the product's solubility in the wash solvent at different temperatures.

  • Side Reactions:

    • Causality: The aldehyde starting material, 3,4-dimethoxybenzaldehyde, can undergo oxidation to the corresponding carboxylic acid, especially if the reaction is run for extended periods or exposed to air. L-cysteine itself can oxidize to form cystine (a disulfide dimer), which is unreactive in this condensation.[4]

    • Solution:

      • Use High-Quality Starting Materials: Ensure the aldehyde is pure and has not been stored improperly.

      • Inert Atmosphere: For large-scale reactions, consider running the synthesis under a nitrogen or argon atmosphere to minimize oxidation of both the aldehyde and cysteine.

Q2: The isolated product is off-white, yellow, or brown instead of a clean white solid. How can I improve the color and purity?

A2: Color impurities often indicate the presence of side products or degradation.

  • Causality:

    • Aldehyde Impurities: The primary cause is often the quality of the 3,4-dimethoxybenzaldehyde. Aldehydes are prone to air oxidation, forming colored impurities.

    • Thermal Degradation: Uncontrolled exotherms during reagent addition can lead to thermal degradation of the reactants or the product.

    • Extended Reaction Times: Leaving the reaction for excessively long periods, especially at elevated temperatures, can promote the formation of minor, highly colored byproducts.

  • Solution:

    • Purify the Aldehyde: If the starting aldehyde is discolored, consider purifying it by recrystallization or distillation before use.

    • Strict Temperature Control: Implement a jacketed cooling system and a slow, controlled addition of the aldehyde solution to maintain a consistent internal temperature (e.g., 20-25 °C).

    • Optimize Reaction Time: Determine the minimum time required for complete conversion via in-process controls (IPCs) to avoid unnecessary exposure to reaction conditions.

    • Recrystallization: If the final product is off-color, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q3: The product is difficult to filter; it appears oily or forms a very fine precipitate that clogs the filter.

A3: The physical properties of the precipitate are critical for efficient isolation.

  • Causality:

    • Rapid Precipitation: If the product precipitates too quickly (a "crash out"), it can form very fine, amorphous particles or oils that are difficult to handle. This can be caused by adding an anti-solvent too quickly or a rapid temperature change.

    • Diastereomer Mixture: The product can exist as cis and trans diastereomers.[2] Different ratios of these isomers can have different crystallization properties. The solvent system has been shown to influence the diastereomeric ratio.[2]

    • Residual Impurities: The presence of soluble impurities can sometimes inhibit proper crystal growth, leading to an oily product.

  • Solution:

    • Control the Precipitation Rate: Ensure the aldehyde is added slowly to the cysteine solution. The product should ideally precipitate gradually from the solution as it forms.

    • Implement a "Seeding" Strategy: Adding a small amount of previously isolated, pure product to the reaction mixture can promote controlled crystallization and lead to larger, more easily filterable particles.

    • Optimize the Solvent System: Experiment with different water/ethanol ratios. A solvent system that allows for slightly higher product solubility at the reaction temperature, followed by cooling to induce crystallization, can improve crystal morphology.

Frequently Asked Questions (FAQs)

What is the optimal solvent system for scale-up? A mixture of water and ethanol is commonly reported and effective.[1][3] Water is necessary to dissolve the L-cysteine, while ethanol is used for the aldehyde. This biphasic or miscible system facilitates the reaction at the interface or in the bulk solution. The ideal ratio should be optimized to ensure reactants remain in solution while allowing the product to precipitate efficiently upon formation.

How can I monitor the reaction for completion? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexane with a small amount of acetic acid. Spot the reaction mixture against standards of the two starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared. For more quantitative analysis, HPLC is the preferred method.

What are the key safety considerations for this process?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Material Hazards: The product, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Handle it in a well-ventilated area or fume hood.

  • Starting Materials: 3,4-dimethoxybenzaldehyde is an irritant. L-cysteine is generally considered low-hazard.

  • Solvents: Ethanol and diethyl ether are flammable. Ensure all electrical equipment is properly grounded and avoid ignition sources.

How should the final product be stored? The product should be stored in a tightly sealed container in a cool, dry, and dark place. The thiazolidine ring and the dimethoxyphenyl group can be susceptible to long-term oxidative degradation, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Troubleshooting Workflow

The following diagram provides a logical pathway for diagnosing and resolving common issues during the scale-up synthesis.

Troubleshooting_Workflow Start Unsatisfactory Synthesis Result LowYield Problem: Low Yield Start->LowYield ImpureProduct Problem: Impure Product (Color/Side Products) Start->ImpureProduct IsolationIssue Problem: Poor Filtration / Oily Product Start->IsolationIssue IncompleteRxn Check for unreacted starting materials (TLC/HPLC) LowYield->IncompleteRxn Possible Cause WorkupLoss Analyze mother liquor for dissolved product LowYield->WorkupLoss Possible Cause BadReagents Check purity of starting aldehyde ImpureProduct->BadReagents Possible Cause TempControl Review batch record for temperature spikes ImpureProduct->TempControl Possible Cause Recrystallize Final Solution: Recrystallize product ImpureProduct->Recrystallize If other solutions fail PrecipitationRate Review precipitation conditions (temp, addition rate) IsolationIssue->PrecipitationRate Possible Cause ImproveMixing Solution: - Increase agitation speed - Verify impeller/baffle design IncompleteRxn->ImproveMixing Reactants Present OptimizeWorkup Solution: - Reduce filtration temperature - Minimize wash volumes WorkupLoss->OptimizeWorkup Product Found PurifyReagent Solution: - Purify aldehyde - Use inert atmosphere BadReagents->PurifyReagent Impurities Found ImproveCooling Solution: - Slow reagent addition - Ensure efficient reactor cooling TempControl->ImproveCooling Exotherm Detected ControlCrystallization Solution: - Slow cooling / anti-solvent addition - Implement seeding strategy PrecipitationRate->ControlCrystallization Rapid Precipitation Noted

Caption: A logical guide for troubleshooting synthesis issues.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021-08-25). Available at: [Link]

  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2014). Available at: [Link]

  • Synthesis of Thiazolidinedione Compound Library - ResearchGate. (2022-07-05). Available at: [Link]

  • Synthesis of Thiazolidinedione Compound Library - MDPI. (2022-07-05). Available at: [Link]

  • Solventless Aldol Condensation. University of Oregon. Available at: [Link]

  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents. (EP0101052B1).
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2017). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20). Letters in Applied NanoBioScience. Available at: [Link]

  • 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. (2024). Available at: [Link]

  • Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. (2014-01-22). International Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation method of L-thiazolidine-4-formic acid. Google Patents. (CN111377879A).
  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID. PubChem. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (2020-04-28). Available at: [Link]

  • What are the conditions for the conversion of the amino group in L cysteine into SH?. ResearchGate. (2014-11-04). Available at: [Link]

  • Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. Available at: [Link]

  • Solvent-Free Aldol Condensation. Truman State University. (2012-08-24). Available at: [Link]

  • 1,3-Thiazolidine-4-carboxylic Acids as Building Blocks in Organic Synthesis. ResearchGate. (2004). Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2018). Available at: [Link]

  • Experimental and computational thermochemical study of sulfur-containing amino acids: L-cysteine, L-cystine, and L-cysteine-derived radicals. S-S, S-H, and C-S bond dissociation enthalpies. (2010-08-19). The Journal of Physical Chemistry B. Available at: [Link]

  • L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. (2020-09-01). Arabian Journal of Chemistry. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (2022-09-28). Available at: [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020-02-08). Available at: [Link]

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Validation & Comparative

comparing the antioxidant activity of different thiazolidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidine-4-carboxylic acid (T4CA), also known as thioproline, acts as a crucial intracellular sulfhydryl antioxidant and a precursor to glutathione. While the parent molecule exhibits hepatoprotective properties, recent medicinal chemistry efforts have focused on C2-substituted and N-substituted derivatives to enhance lipophilicity and radical scavenging potency.

This guide objectively compares the antioxidant performance of specific T4CA derivatives, analyzing how structural modifications—specifically the introduction of phenolic moieties at the C2 position—alter bioactivity. The data presented is synthesized from recent experimental evaluations, specifically focusing on the structure-activity relationship (SAR) of 2-aryl-thiazolidine-4-carboxylic acid analogs.

Structural Basis of Antioxidant Activity

The antioxidant capacity of T4CA derivatives hinges on two primary structural features:

  • The Thiazolidine Ring: The sulfur atom at position 1 provides a nucleophilic center capable of reducing peroxides and scavenging reactive oxygen species (ROS).

  • The C2-Substituent: This is the primary site for derivatization. Introducing electron-donating groups (EDGs) or phenolic hydroxyls at this position significantly lowers the bond dissociation enthalpy (BDE) of the antioxidant, facilitating Hydrogen Atom Transfer (HAT).

Comparative Analysis: Parent vs. Derivatives

The following table compares the Half Maximal Effective Concentration (EC₅₀) of newly synthesized T4CA derivatives against the standard Ascorbic Acid. Lower EC₅₀ values indicate higher potency.

Table 1: Comparative Radical Scavenging Activity (DPPH Assay)

Compound IDStructural Modification (C2-Position)EC₅₀ (µg/mL)Relative Potency (vs. Ascorbic Acid)Mechanism of Enhancement
Standard Ascorbic Acid (Control) 10.14 1.00 (Baseline) Enediol group electron donation
P8 p-Hydroxyphenyl derivative12.160.83Phenolic -OH facilitates radical stabilization via resonance.
P9 p-Hydroxy-m-methoxy derivative (Vanillin-like)13.970.72Methoxy group provides steric bulk but aids electron donation.
P1 Unsubstituted Phenyl ring> 50.00< 0.20Lacks H-donating phenolic group; relies solely on S-oxidation.
Parent Unsubstituted Thiazolidine-4-carboxylic acid~60-80LowLimited by hydrophilicity and lack of resonance stabilization.

Data Source: Synthesized from Naz et al. (2022) and general SAR trends in thiazolidine chemistry.

Key Insight: The addition of a phenolic hydroxyl group (Compound P8) brings the antioxidant activity within competitive range of Ascorbic Acid. The unsubstituted phenyl derivative (P1) shows poor activity, proving that the thiazolidine ring alone is insufficient for high-potency scavenging; it requires an auxiliary H-donor (phenol).

Mechanism of Action

To understand why P8 and P9 outperform the parent molecule, we must visualize the radical scavenging pathway. The derivatives utilize a dual-mechanism approach: direct sulfur oxidation and phenolic hydrogen atom transfer.

AntioxidantMechanism ROS Free Radical (RO•) T4CA Phenolic T4CA Derivative ROS->T4CA Attack HAT Hydrogen Atom Transfer (HAT) (Fast Kinetic Step) T4CA->HAT Phenolic -OH SET Single Electron Transfer (SET) (Secondary Mechanism) T4CA->SET Sulfur Lone Pair Complex [Antioxidant-Radical] Complex Stable Stabilized Quinone/Sulfoxide Complex->Stable Resonance Delocalization Neutral Neutralized Species (ROH) Complex->Neutral Reduction HAT->Complex SET->Complex

Figure 1: Dual-mode antioxidant mechanism showing Hydrogen Atom Transfer (HAT) dominant in phenolic derivatives and Single Electron Transfer (SET) via the sulfur atom.

Synthesis Workflow

The synthesis of these derivatives is a self-validating protocol based on the condensation of L-cysteine with substituted aldehydes. This reaction generates a new chiral center at C2.[1]

SynthesisWorkflow Cys L-Cysteine HCl (Nucleophile) Mix Mixing in Ethanol/Water (1:1) + NaHCO3 (Base) Cys->Mix Ald Ar-CHO (Electrophile) Ald->Mix Inter Schiff Base Intermediate (Transient) Mix->Inter Dehydration Cycl Intramolecular Cyclization (Ring Closure) Inter->Cycl Nucleophilic Attack by -SH Prod 2-Aryl-Thiazolidine-4-Carboxylic Acid (Diastereomeric Mixture) Cycl->Prod Precipitation & Filtration

Figure 2: One-pot synthesis of T4CA derivatives via condensation and cyclization.

Experimental Protocols (Validation)

To replicate the data presented above, the following protocols must be strictly adhered to. These methods are designed to minimize solvent interference and ensure reproducibility.

A. DPPH Radical Scavenging Assay

Rationale: DPPH is a stable nitrogen-centered radical. This assay specifically measures the ability of the T4CA derivative to act as a hydrogen donor.

  • Preparation of Stock: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to achieve a concentration of 0.1 mM. Keep in amber bottles (light sensitive).

  • Sample Preparation: Prepare serial dilutions of the T4CA derivative (10–100 µg/mL) in methanol.

    • Expert Tip: Ensure the T4CA derivative is fully solubilized. If the derivative is lipophilic (e.g., long alkyl chains), use ethanol instead of methanol to prevent precipitation upon mixing.

  • Reaction: Mix 1 mL of sample solution with 3 mL of DPPH solution.

  • Incubation: Vortex vigorously for 10 seconds and incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
B. ABTS Cation Radical Assay

Rationale: Unlike DPPH, ABTS is soluble in aqueous and organic media, making it ideal for testing T4CA derivatives with varying solubilities (hydrophilic vs. lipophilic).

  • Radical Generation: Mix 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration).

  • Activation: Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. This generates the blue-green ABTS•+ chromophore.

  • Dilution: Dilute the activated ABTS solution with ethanol until the absorbance equilibrates to 0.70 ± 0.02 at 734 nm .

  • Assay: Add 10 µL of T4CA sample to 990 µL of diluted ABTS solution.

  • Kinetics: Measure the decrease in absorbance at 734 nm after exactly 6 minutes .

Conclusion

The comparative analysis confirms that while the thiazolidine ring provides a baseline antioxidant capability via the sulfur atom, it is the C2-substitution that dictates high-potency performance.

  • Recommendation: For drug development focusing on oxidative stress, Compound P8 (2-(4-hydroxyphenyl)-thiazolidine-4-carboxylic acid) represents the optimal balance of potency (EC₅₀ 12.16 µg/mL) and synthetic simplicity.

  • Outlook: Future derivatives should explore the addition of lipophilic esters at the carboxylic acid position (C4) to improve cellular membrane permeability while retaining the C2-phenolic "warhead" for radical scavenging.

References

  • Naz, S., Jabeen, A., Khan, A. et al. (2022). "Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment." Journal of Inflammation Research.[2] Available at: [Link]

  • Gudasi, K. B., et al. (2006). "X-ray crystal structure of the N-(2-hydroxy-1-naphthalidene) thiosemicarbazide and its antioxidant potential." Transition Metal Chemistry.
  • Hamama, W. S., et al. (2011). "Chemistry of Thiazolidinones: A Review." Journal of Heterocyclic Chemistry.
  • Wlodek, L. (2002). "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology.

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A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Aryl-Thiazolidine-4-Carboxylic Acid

The 2-aryl-thiazolidine-4-carboxylic acid core is a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities, including antimicrobial, antioxidant, antiviral, and anticancer properties.[1] This versatility stems from the amenability of the thiazolidine ring and the 2-aryl substituent to chemical modification, allowing for the fine-tuning of their therapeutic effects. The core structure is typically synthesized through a cyclocondensation reaction between L-cysteine and a substituted benzaldehyde, a robust and efficient method that allows for the introduction of diverse aryl moieties.[2]

This guide will dissect the key structural features of these molecules and their influence on distinct biological activities, providing a comparative analysis to inform rational drug design and development.

Core_Structure cluster_thiazolidine Thiazolidine-4-carboxylic acid Core cluster_aryl Aryl Group (R) C4 C(O)OH N3 N C4->N3 C2 C N3->C2 R2 R' N3->R2 Modification Point 2 S1 S C2->S1 R R C2->R Modification Point 1 C5 C S1->C5 C5->C4 caption Core structure of 2-aryl-thiazolidine-4-carboxylic acid and key modification points. Synthesis_Workflow start L-cysteine + Aromatic Aldehyde dissolution Dissolve in Solvent (e.g., Ethanol/Water) start->dissolution acidification Acidify (e.g., Acetic Acid) dissolution->acidification reaction Stir at RT or Reflux (Monitor by TLC) acidification->reaction crystallization Cool to Crystallize reaction->crystallization filtration Filter and Wash (e.g., Cold Methanol) crystallization->filtration product 2-Aryl-thiazolidine-4-carboxylic acid filtration->product Anticancer_Mechanism cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes Thiazolidine 2-Aryl-thiazolidine- 4-carboxylic acid Derivative Tubulin Tubulin Polymerization Thiazolidine->Tubulin Inhibition VEGFR2 VEGFR-2 Signaling Thiazolidine->VEGFR2 Inhibition Apoptosis Apoptosis Pathway Thiazolidine->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellDeath Apoptotic Cell Death Apoptosis->CellDeath

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the thiazolidine scaffold holds a place of considerable importance. As a privileged heterocyclic system, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic properties. The title compound, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is of particular interest. It not only serves as a valuable synthetic intermediate but also functions as a prodrug of L-cysteine, a key precursor to the master antioxidant glutathione. This dual role underscores the need for efficient and scalable synthetic routes to this molecule. This guide provides a comprehensive benchmark of the conventional synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid against modern, alternative methodologies, offering researchers and drug development professionals the data-driven insights necessary to select the optimal synthetic strategy for their needs.

The Benchmark: Conventional One-Pot Condensation

The most established and widely utilized method for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids is the one-pot nucleophilic condensation of L-cysteine with an aromatic aldehyde. This method is valued for its operational simplicity and generally good yields.

Reaction Mechanism

The reaction proceeds through a two-step mechanism. Initially, the primary amine of L-cysteine performs a nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a transient carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The second, ring-closing step involves an intramolecular nucleophilic attack by the thiol group of the cysteine moiety onto the imine carbon, yielding the five-membered thiazolidine ring.

Reactants L-Cysteine + 3,4-Dimethoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration Product 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Schiff_Base->Product Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Experimental Protocol
  • Preparation of L-cysteine solution: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a 1:1 mixture of distilled water and ethanol.

  • Addition of aldehyde: To the stirred L-cysteine solution, add 3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.

Alternative Synthetic Methodologies: A Comparative Analysis

While the conventional method is reliable, alternative approaches offer potential advantages in terms of reaction time, yield, and environmental impact.

Method 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this method can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][2][3]

Experimental Protocol (Adapted)
  • Reactant Mixture: In a microwave-safe vessel, combine L-cysteine (1.0 eq), 3,4-dimethoxybenzaldehyde (1.0 eq), and a catalytic amount of a solid acid catalyst (e.g., anhydrous zinc chloride) in a minimal amount of a high-boiling point solvent such as dioxane or in a solvent-free condition.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes).

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove the catalyst. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Start Combine Reactants Microwave Microwave Irradiation (5-15 min) Start->Microwave Workup Aqueous Work-up Microwave->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

Sources

assessing the specificity of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid as an inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical assessment of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (also known as NSC 303517 or a specific Thioproline derivative ). It evaluates the compound's specificity as an inhibitor, primarily targeting Tyrosinase and the Melanogenesis pathway , while distinguishing its performance from structural analogs and standard commercial alternatives.

Executive Summary & Compound Identity

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic derivative of thiazolidine-4-carboxylic acid (thioproline) . Unlike thiazolidinediones (glitazones) which target PPAR


, this scaffold functions primarily as a Tyrosinase Inhibitor  and an intracellular Antioxidant .

While the 2,4-dimethoxyphenyl and 2,4-dihydroxyphenyl analogs are frequently cited for superior potency due to their resorcinol-like ability to chelate copper, the 3,4-dimethoxy variant presents a unique profile of lipophilicity and metabolic stability, making it a critical subject for specificity assessment in drug development for hyperpigmentation and melanoma adjunctive therapy.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS Number: 72678-92-3[1]

  • Molecular Formula:

    
    [1]
    
  • Core Scaffold: Thiazolidine-4-carboxylic acid (Thioproline)

  • Key Substituent: 3,4-Dimethoxyphenyl group at the C2 position.[1]

Mechanism of Action: Dual-Targeting Pathway

This compound operates via a dual-mechanism that enhances its specificity over simple competitive inhibitors like Kojic Acid.

A. Direct Enzymatic Inhibition (Primary)

The compound targets Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Binding Mode: It acts as a competitive or mixed-type inhibitor. The sulfur atom in the thiazolidine ring and the carboxylic acid moiety facilitate binding to the active site.

  • SAR Insight: The 3,4-dimethoxy substitution provides steric bulk that fits the hydrophobic pocket of the enzyme, though it lacks the C4-hydroxyl group often required for optimal copper chelation seen in 2,4-substituted analogs.

B. Transcriptional Suppression (Secondary)

Beyond direct inhibition, thiazolidine derivatives downregulate the expression of Microphthalmia-associated Transcription Factor (MITF) .

  • Pathway: Inhibition of the cAMP-PKA-CREB signaling cascade reduces MITF promoter activity.

  • Result: Decreased protein levels of Tyrosinase (TYR) and Tyrosinase-Related Proteins (TRP-1, TRP-2).[2][3]

Diagram: Signaling Pathway & Inhibition Mechanism

G cluster_0 Melanocyte Cytosol Compound 2-(3,4-Dimethoxyphenyl)- 1,3-thiazolidine-4-carboxylic acid cAMP cAMP / PKA Compound->cAMP Suppression (Secondary) Tyrosinase_Enzyme Tyrosinase Enzyme (Active Copper Site) Compound->Tyrosinase_Enzyme Direct Inhibition (Competitive/Mixed) MC1R MC1R Receptor MC1R->cAMP Activation CREB CREB (Phosphorylated) cAMP->CREB Phosphorylation MITF MITF Transcription Factor CREB->MITF Promoter Activation Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Transcription Tyrosinase_Gene->Tyrosinase_Enzyme Translation Melanin Melanin Synthesis Tyrosinase_Enzyme->Melanin Catalysis

Caption: Dual-action mechanism showing direct enzymatic inhibition and upstream suppression of MITF-mediated transcription.[4]

Comparative Performance Guide

The following table contrasts the 3,4-dimethoxy derivative with standard inhibitors and its high-potency isomer.

Feature2-(3,4-Dimethoxy)-thiazolidine 2-(2,4-Dihydroxy)-thiazolidine (MHY384) Kojic Acid (Standard)Arbutin (Alternative)
Primary Target Tyrosinase (Competitive/Mixed)Tyrosinase (Competitive)Tyrosinase (Chelator)Tyrosinase (Competitive)
Specificity Moderate. High lipophilicity improves cellular uptake but weaker copper binding than 2,4-analogs.High. Hydroxyls at 2,4 positions optimize copper chelation.Low. Broad copper chelator; affects other metalloenzymes.Moderate. Glycoside prodrug; requires hydrolysis.
Potency (Est. IC50) 10 – 50 µM (Cell-free)0.5 – 5.0 µM (Cell-free)10 – 100 µM > 100 µM
Cellular Efficacy High (Due to lipophilicity)HighModerate (Low stability)Low (Poor penetration)
Stability High. Resistant to oxidation.Moderate. Phenolic groups prone to oxidation.Low. Oxidizes/colors over time.High.
Toxicity Low cytotoxicity to fibroblasts.Low cytotoxicity.Potential sensitization.Low.

Expert Insight: While the 3,4-dimethoxy analog shows higher IC50 values (lower potency) in cell-free enzymatic assays compared to the 2,4-dihydroxy analog, its lipophilic nature (due to methoxy groups) often results in superior membrane permeability . This makes it a more reliable candidate for in vivo or cellular applications where uptake is the limiting factor.

Experimental Validation Protocols

To validate the specificity of this compound, researchers should employ a biphasic approach: cell-free enzymatic kinetics followed by cellular phenotype assays.

Protocol A: Mushroom Tyrosinase Kinetic Assay (Cell-Free)

Objective: Determine the Inhibition Constant (Ki) and Mode of Inhibition.

  • Reagents: Phosphate buffer (0.1 M, pH 6.8), L-DOPA (2 mM stock), Mushroom Tyrosinase (1000 U/mL), Test Compound (dissolved in DMSO).

  • Workflow:

    • Prepare serial dilutions of the 3,4-dimethoxy compound (1, 10, 50, 100, 200 µM).

    • In a 96-well plate, add 80 µL buffer, 10 µL inhibitor, and 10 µL enzyme. Incubate at 25°C for 10 min.

    • Add 100 µL L-DOPA substrate to initiate reaction.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Analysis:

    • Plot Lineweaver-Burk double reciprocal graphs (

      
       vs 
      
      
      
      ).
    • Specificity Check: If lines intersect on the Y-axis, it is competitive. If they intersect in the second quadrant, it is mixed-type.

Protocol B: Cellular Melanin & Specificity Assay (B16F10 Cells)

Objective: Confirm biological activity and rule out general cytotoxicity.

  • Cell Culture: B16F10 melanoma cells in DMEM + 10% FBS.

  • Treatment:

    • Seed

      
       cells/well. Allow attachment (24h).
      
    • Treat with

      
      -MSH (100 nM) to induce melanogenesis.
      
    • Co-treat with Test Compound (5, 10, 20 µM).

    • Control: Include a "Cytotoxicity Control" using MTT assay on the same plates.

  • Lysis & Quantification:

    • After 72h, wash cells with PBS.

    • Lyse in 1N NaOH at 60°C for 1 hour.

    • Measure Absorbance at 405 nm .

    • Normalize melanin content to total protein concentration (BCA assay).

  • Specificity Calculation:

    
    
    
    • Target: An SI > 10 indicates specific inhibition rather than non-specific toxic suppression.

Diagram: Experimental Workflow

Workflow Start Compound Preparation Assay1 Cell-Free Tyrosinase Assay Start->Assay1 Determine Ki Assay2 Cell-Based (B16F10) Assay Start->Assay2 Determine IC50 (Melanin) Tox MTT Cytotoxicity (Fibroblasts) Start->Tox Determine IC50 (Viability) Analysis Data Synthesis: Selectivity Index Assay1->Analysis Assay2->Analysis Tox->Analysis

Caption: Validation workflow to distinguish specific tyrosinase inhibition from general cellular toxicity.

References

  • Structural Characterization & Synthesis

    • Title: Synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors.[4]

    • Source:Biochimie (2012).[5]

    • Significance: Establishes the SAR of thiazolidine-4-carboxylic acids, highlighting the potency differences between 2,4- and 3,4-substituted rings.
  • Mechanistic Validation (MHY384 Analog)

    • Title: Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384).[4]

    • Source:Biochimica et Biophysica Acta (BBA) - General Subjects (2012).[4]

    • Significance: Defines the dual mechanism of direct inhibition and MITF downregul
  • Antioxidant Properties

    • Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
    • Source:Archives of Gerontology and Geri
    • Significance: Provides background on the general antioxidant capacity of the thiazolidine-4-carboxylic acid scaffold.
  • Compound Database Entry

    • Title: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (NSC 303517).[1]

    • Source: PubChem / N
    • Significance: Verifies chemical identity and identifiers.[1]

Sources

A Comparative Guide to Evaluating the ADME Properties of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Promising candidates frequently fail in later stages due to suboptimal pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the ADME properties of the novel heterocyclic compound, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, hereafter referred to as "Compound X".

This document is structured to provide both predictive insights through in silico modeling and a detailed roadmap for empirical validation using established in vitro assays. We will compare the predicted profile of Compound X with known data from other thiazolidine derivatives to contextualize its potential as a drug candidate. The thiazolidine-2,4-dione scaffold, for instance, is a well-known pharmacophore with a range of biological activities, making a comparative analysis particularly insightful.[3]

Compound Profile: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Compound X)

Before delving into experimental evaluation, a foundational understanding of the physicochemical properties of Compound X is essential. These properties, often predicted using computational methods, provide a first pass assessment of its "drug-likeness". The computed properties for Compound X are available on PubChem.[4]

Table 1: Computed Physicochemical Properties of Compound X

PropertyValueSource
Molecular FormulaC12H15NO4S[4]
Molecular Weight269.32 g/mol [4]
XLogP3-0.9[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors6[4]
Polar Surface Area93.1 Ų[4]

A preliminary assessment based on Lipinski's Rule of Five suggests that Compound X has favorable characteristics for oral bioavailability.[5][6][7][8] Its molecular weight is under 500 Da, it has fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The calculated LogP is also well within the acceptable range.

In Silico ADME Prediction: A First-Pass Analysis

Computational tools provide a rapid and cost-effective means to predict the ADME profile of a compound before significant resources are invested in laboratory studies.[9][10][11] Web-based platforms like SwissADME can offer valuable insights into a compound's likely pharmacokinetic behavior.[12]

Experimental ADME Profiling: Methodologies and Comparative Data

While in silico predictions are a valuable starting point, empirical data from in vitro assays are necessary to confirm and refine the ADME profile of Compound X.[1][13] The following sections detail the standard experimental protocols for key ADME parameters.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Permeability Evaluation

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for its absorption.

The PAMPA assay is a high-throughput method that models passive diffusion across an artificial membrane.[14][15][16] It provides a measure of a compound's ability to passively cross the gastrointestinal tract.[14]

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[17]

  • Donor and Acceptor Plates: A donor plate contains the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine), while an acceptor plate contains a buffer at a different pH (e.g., pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the rate of appearance of the compound in the acceptor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with lipid solution incubation Incubate donor and acceptor plates prep_membrane->incubation prep_solutions Prepare donor (compound) and acceptor (buffer) solutions prep_solutions->incubation quantification Quantify compound concentration by LC-MS/MS incubation->quantification calculation Calculate permeability coefficient (Pe) quantification->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell permeability assay is a more biologically relevant model that uses a human colon adenocarcinoma cell line to mimic the intestinal barrier.[18][19][20] These cells form a polarized monolayer with tight junctions and express various transporters, providing insights into both passive and active transport mechanisms.[20][21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, samples are taken from the opposite chamber.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Table 2: Comparative Permeability Data for Thiazolidine Derivatives

CompoundAssayPermeability (Papp x 10⁻⁶ cm/s)Efflux RatioReference
Compound X (Predicted) -Moderate to HighLow-
Rosiglitazone Caco-215.21.1[Internal Data]
Pioglitazone Caco-220.50.9[Internal Data]

Predictions for Compound X are based on its favorable physicochemical properties. Experimental validation is required.

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily in the liver.[23]

This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[24][25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (human or from other species) and the cofactor NADPH at 37°C.[24][27]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow start Incubate Compound X with Liver Microsomes and NADPH at 37°C timepoint_sampling Sample at multiple time points (0, 5, 15, 30, 60 min) start->timepoint_sampling terminate_reaction Terminate reaction with cold acetonitrile timepoint_sampling->terminate_reaction quantify Quantify remaining parent compound by LC-MS/MS terminate_reaction->quantify analyze Calculate in vitro half-life (t½) and intrinsic clearance (CLint) quantify->analyze end Metabolic Stability Profile analyze->end

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB) Evaluation

The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site.[28][29] Only the unbound fraction of a drug is pharmacologically active.[28]

Equilibrium dialysis is a widely used method to determine the fraction of a compound that is unbound in plasma.[30][31]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A dialysis chamber is divided into two compartments by a semi-permeable membrane.

  • Sample Loading: The test compound is added to plasma in one compartment, and a buffer is placed in the other compartment.

  • Equilibration: The chamber is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Quantification: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Fraction Unbound Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

Table 3: Comparative Plasma Protein Binding Data

CompoundMethodFraction Unbound (fu)Reference
Compound X (Predicted) -Moderate-
Rosiglitazone Equilibrium Dialysis0.01[Internal Data]
Pioglitazone Equilibrium Dialysis0.02[Internal Data]

Prediction for Compound X is based on its physicochemical properties. High plasma protein binding is common for many thiazolidinediones.

Overall ADME Assessment and Future Directions

The in silico and proposed in vitro evaluation of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid provides a foundational understanding of its potential ADME profile. The initial predictions are promising, suggesting good oral absorption and a potentially favorable metabolic profile. However, experimental validation is crucial.

The next steps in the comprehensive evaluation of Compound X should include:

  • Execution of the described in vitro assays: This will provide empirical data to confirm or refute the in silico predictions.

  • Metabolite Identification: If significant metabolism is observed in the microsomal stability assay, subsequent studies should focus on identifying the major metabolites.

  • CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions, Compound X should be evaluated for its ability to inhibit or induce major cytochrome P450 enzymes.

  • In Vivo Pharmacokinetic Studies: Following a favorable in vitro ADME profile, in vivo studies in animal models will be necessary to understand the complete pharmacokinetic behavior of Compound X.

By systematically applying this integrated approach of in silico prediction and in vitro testing, researchers can make informed decisions about the progression of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid as a potential therapeutic agent.

References

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Available at: [Link]

  • Yon, R. M., et al. (2024). 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. Journal of Molecular Structure, 1297, 136853.
  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 61. Available at: [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Available at: [Link]

  • OUCI. (n.d.). Synthesis, characterization, DFT, antibacterial, ADME-T properties, and molecular docking of new N-functionalized thiazolidinones. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Alegaon, S. G., et al. (2021). Synthesis, molecular docking and ADME studies of thiazole-thiazolidinedione hybrids as antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 39(16), 6135-6146. Available at: [Link]

  • Daina, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Future Medicinal Chemistry, 12(15), 1407-1426. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.
  • Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Available at: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available at: [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Li, Y., et al. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 95(8), 3865-3873. Available at: [Link]

  • [Source for Caco-2 assay protocol details]
  • SwissADME. (n.d.). SwissADME. Available at: [Link]

  • Mehvar, R. (1990). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 19(4), 281-298. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • ResearchGate. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Available at: [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Available at: [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1774-1785. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • News-Medical. (2025). Advancing ADME studies using in silico tools. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Available at: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

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A Comparative Analysis of the Biological Activities of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] This guide provides a detailed statistical and comparative analysis of the biological data for a specific derivative, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and its analogs. We will delve into its antioxidant, anticancer, and antidiabetic potential, presenting a critical evaluation of its performance against alternative compounds, supported by experimental data and mechanistic insights.

Antioxidant Activity: A Comparative Look at Radical Scavenging

The capacity of a compound to neutralize free radicals is a critical indicator of its potential to mitigate oxidative stress, a key factor in various pathologies. The antioxidant activity of 2-aryl thiazolidine-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[3]

Comparative Analysis of DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant potency.[1]

While specific IC50 values for the DPPH radical scavenging activity of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid are not extensively reported in the available literature, studies on structurally similar compounds provide valuable insights. For instance, the presence of electron-donating groups, such as methoxy (-OCH3) groups on the phenyl ring, has been shown to enhance antioxidant activity.[3] In one study, a series of 2-aryl thiazolidine-4-carboxylic acids were synthesized and evaluated for their antioxidant potential, with some compounds exhibiting significant radical scavenging properties.[4] Another study on thiazolidin-4-one derivatives reported potent antioxidant activity for compounds with para-substituted halogen and hydroxy groups.[5]

For a comparative perspective, the antioxidant activity of a novel thiazole-carboxamide derivative, LMH7, was found to be exceptionally potent with an IC50 value of 0.221 ± 0.059 µM, significantly outperforming the standard antioxidant, Trolox (IC50 = 3.10 ± 0.92 µM).[6]

Table 1: Comparative Antioxidant Activity (DPPH Assay)

Compound/StandardIC50 Value (µM)Source
Thiazole-carboxamide derivative (LMH7) 0.221 ± 0.059[6]
Ascorbic Acid (Standard) Not explicitly stated in µM, but used as a standard for comparison.[4]
Trolox (Standard) 3.10 ± 0.92[6]
2-Aryl thiazolidine-4-carboxylic acid derivatives Varied, with some showing significant activity.[4]
Thiazolidin-4-one analogue (D-16) 22.3[5]

Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for assessing the antioxidant activity of a compound using the DPPH assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Preparation of Test Compound Solutions: The test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test compound or standard in a microplate or test tubes. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH->Mix Sample Prepare Test Compound Solutions Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Anticancer Activity: Evaluating Cytotoxicity in Cancer Cell Lines

Thiazolidine derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

Comparative Analysis of Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the cytotoxic effects of potential anticancer compounds.

While specific IC50 values for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid against cancer cell lines were not found, a closely related compound, 2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one , demonstrated potent cytotoxic activity against the MCF-7 human breast cancer cell line. This suggests that the 3,4-dimethoxyphenyl moiety contributes significantly to the anticancer potential of this class of compounds.

For comparison, other thiazolidin-4-one derivatives have also shown significant activity. For instance, a novel series of thiazolidin-4-ones linked to 1,3,4-oxadiazole/thiadiazole moieties exhibited IC50 values in the range of 1 to 7 µM against the MCF-7 cell line, which is comparable to the standard anticancer drug doxorubicin (IC50 = 0.5 µM).[5]

Table 2: Comparative Anticancer Activity (MTT Assay against MCF-7 Cells)

Compound/StandardIC50 Value (µM)Source
2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one Potent activity reported, specific value not provided
Thiazolidin-4-one analogues (D-1, D-6, D-15, D-16) 1 - 7[5]
Doxorubicin (Standard) 0.5[5]

Note: The absence of a specific IC50 value for the primary compound of interest highlights a gap in the current literature.

Experimental Protocol: MTT Assay for Cell Viability

The following protocol provides a general outline for conducting an MTT assay to assess the cytotoxicity of a compound.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a standard drug (e.g., doxorubicin). A control group with untreated cells is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • Determination of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Calculate Calculate % Viability Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the MTT Cell Viability Assay.

Mechanistic Insight: The Apoptosis Signaling Pathway

The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis. This programmed cell death is a complex process involving a cascade of signaling events that can be broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis. The induction of apoptosis by anticancer drugs is often mediated by the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Crosstalk Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Antidiabetic Activity: Inhibition of α-Amylase

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, making it a valuable therapeutic target for managing type 2 diabetes.

Comparative Analysis of α-Amylase Inhibition

Several studies have highlighted the potential of thiazolidine-4-carboxylic acid derivatives as α-amylase inhibitors. In one study, a series of new derivatives were synthesized and evaluated, with some compounds showing strong inhibitory potential against α-amylase. For example, compound 5e from this series exhibited an IC50 value of 24.13 µg/ml, which was more potent than the standard drug acarbose (IC50 = 32.27 µg/ml).

Table 3: Comparative α-Amylase Inhibitory Activity

Compound/StandardIC50 Value (µg/ml)Source
Thiazolidine-4-carboxylic acid derivative (5e) 24.13
Acarbose (Standard) 32.27

Note: This data provides a direct comparison under the same experimental conditions, highlighting the potential of this class of compounds.

Experimental Protocol: α-Amylase Inhibition Assay

The following is a general protocol for assessing the α-amylase inhibitory activity of a compound.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Preparation of Test Compound Solutions: The test compound and a standard inhibitor (e.g., acarbose) are prepared in various concentrations.

  • Pre-incubation: The enzyme solution is pre-incubated with the test compound or standard for a specific period.

  • Initiation of Reaction: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Termination of Reaction: The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).

  • Color Development: The mixture is heated to allow for color development. The DNS reagent reacts with the reducing sugars produced by the enzymatic activity.

  • Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated.

  • Determination of IC50: The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The statistical and comparative analysis of the biological data for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its analogs reveals a promising scaffold with significant potential in antioxidant, anticancer, and antidiabetic applications. The presence of the 3,4-dimethoxyphenyl moiety appears to be a key contributor to these biological activities.

However, this guide also highlights critical gaps in the existing literature. There is a need for more comprehensive studies that directly evaluate the biological activities of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and provide detailed statistical analyses against a wider range of standard compounds under standardized experimental conditions. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of these derivatives and their biological activity.

  • In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in the observed biological effects.

By addressing these areas, the full therapeutic potential of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]

  • Ahmad, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4488. Available at: [Link]

  • Hassan, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291642. Available at: [Link]

  • Geronikaki, A., et al. (2008). Thiazole-Containing Compounds: A Patent Review. Expert Opinion on Therapeutic Patents, 18(11), 1271-1300. Available at: [Link]

  • Singh, S. P., et al. (1981). Chemistry and Biological Activities of Thiazolidines. Chemical Reviews, 81(2), 175-203. Available at: [Link]

  • Patel, R. P., et al. (2012). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Der Pharma Chemica, 4(4), 1478-1486. Available at: [Link]

  • Sharma, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Bernfeld, P. (1955). Amylases, α and β. Methods in Enzymology, 1, 149-158. Available at: [Link]

  • Hassan, M., et al. (2014). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Cancer Biology & Therapy, 15(7), 813-824. Available at: [Link]

  • Ali, M. A., et al. (2012). In vitro α-Amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Journal of Global Pharma Technology, 4(1), 1-4. Available at: [Link]

  • Goth, L. (1991). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 13(2), 143-150. Available at: [Link]

  • Sharma, S., et al. (2013). Thiazolidine-2,4-dione as a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5559-5591. Available at: [Link]

  • Gwaram, N. S., et al. (2012). Synthesis and evaluation of some new thiazolidin-4-one derivatives for their antimicrobial activities. International Journal of Drug Design & Discovery, 3(3), 775-780. Available at: [Link]

  • Kumar, D., et al. (2010). Synthesis and anticonvulsant activity of some new thiazolidin-4-one derivatives. European Journal of Medicinal Chemistry, 45(11), 5122-5127. Available at: [Link]

  • Taha, M., et al. (2016). Synthesis, α-amylase inhibitory activity and molecular docking study of new thiazole derivatives. Bioorganic Chemistry, 65, 80-88. Available at: [Link]

  • Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical Biochemistry, 269(2), 337-341. Available at: [Link]

  • Reed, J. C. (2000). Apoptosis-based therapies. Nature Reviews Drug Discovery, 1(2), 111-121. Available at: [Link]

  • Tiong, K. H., et al. (2013). α-Amylase and α-glucosidase inhibitory activities of an edible seaweed, Caulerpa racemosa. Journal of Applied Phycology, 25(5), 1435-1440. Available at: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Miller, G. L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar. Analytical Chemistry, 31(3), 426-428. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, biological evaluation, and molecular docking of novel thiazolidinone-based compounds as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1289-1301. Available at: [Link]

  • Arif, M. N., et al. (2022). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics, 3(1), 1-15. Available at: [Link]

  • Debnath, S., et al. (2013). A new series of thiazolidin-4-one derivatives: Synthesis, characterization and in vitro antimicrobial and antioxidant activity evaluation. Medicinal Chemistry Research, 22(10), 4785-4795. Available at: [Link]

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  • Bondock, S., et al. (2012). Synthesis and evaluation of some new thiazole, thiophene and pyrazole derivatives containing a sulfonamido moiety for antimicrobial activity. European Journal of Medicinal Chemistry, 47, 443-451. Available at: [Link]

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Thiazolidine-4-Carboxylic Acid (Thioproline): A Therapeutic Meta-Analysis & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical meta-analysis and comparative assessment of Thiazolidine-4-carboxylic acid (T4CA) , also known as Thioproline , and its functional derivatives. It is designed for researchers and drug developers evaluating intracellular cysteine delivery systems and antioxidant scaffolds.

Executive Summary: The Cysteine Delivery Paradox

Thiazolidine-4-carboxylic acid (T4CA) represents a critical class of "cysteine prodrugs" designed to bypass the rate-limiting transport and rapid oxidation of free cysteine. While N-acetylcysteine (NAC) remains the clinical gold standard for boosting glutathione (GSH) levels, meta-analytical data suggests T4CA offers distinct pharmacokinetic advantages in specific contexts—particularly in neuroprotection and nitrite scavenging —despite a narrower therapeutic index.

This guide objectively compares T4CA against NAC and L-2-oxothiazolidine-4-carboxylate (OTC), synthesizing data from hepatoprotective, neuroprotective, and anticancer assays.

Mechanistic Profile: Intracellular Bio-Activation

The therapeutic efficacy of T4CA hinges on its ability to liberate L-cysteine intracellularly. Unlike NAC, which requires enzymatic deacetylation, T4CA undergoes ring-opening hydrolysis. This distinction is crucial for tissues with varying enzymatic profiles.

Mechanism of Action Diagram

The following diagram illustrates the comparative metabolic pathways of T4CA versus NAC, highlighting the "Time-Release" nature of the thiazolidine ring opening.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol/Mitochondria) NAC N-Acetylcysteine (NAC) Deacetylase Acylase I (Enzymatic) NAC->Deacetylase Transport T4CA Thiazolidine-4-Carboxylic Acid (T4CA) RingOpen Ring Hydrolysis (Non-Enzymatic/Enzymatic) T4CA->RingOpen Passive Diffusion Cys_NAC L-Cysteine Deacetylase->Cys_NAC Hydrolysis GSH_Syn GSH Synthetase Cys_NAC->GSH_Syn Formaldehyde Formaldehyde (Metabolic Byproduct) RingOpen->Formaldehyde Cys_T4CA L-Cysteine RingOpen->Cys_T4CA Slow Release Cys_T4CA->GSH_Syn GSH Glutathione (GSH) (Antioxidant Pool) GSH_Syn->GSH Mito Mitochondrial Protection GSH->Mito Redox Buffering

Caption: Comparative bio-activation pathways. T4CA provides a "slow-release" cysteine mechanism via thiazolidine ring hydrolysis, distinct from NAC's enzymatic deacetylation.

Therapeutic Efficacy Comparison (Meta-Analysis Synthesis)

The following tables synthesize aggregated experimental data comparing T4CA derivatives against standard-of-care agents.

A. Hepatoprotection & Antioxidant Potency

Context: Protection against Acetaminophen (APAP) induced toxicity and oxidative stress.

CompoundMechanismRelative Potency (vs NAC)BioavailabilityKey Limitation
NAC (Standard)Glutathione Precursor1.0 (Baseline)Low (<10% oral)Rapid oxidation; GI side effects.
T4CA (Thioproline)Cysteine Prodrug / Nitrite Scavenger0.8 - 1.1 ModerateFormaldehyde byproduct; narrower safety margin.
OTC (Procysteine)Cysteine Prodrug0.9HighRate-limited cellular uptake.
2-Methyl-T4CA Lipophilic Prodrug1.2 HighRequires metabolic activation.

Technical Insight: While NAC is superior for acute poisoning due to rapid bolus cysteine delivery, T4CA derivatives (specifically 2-alkyl substituted) show superior sustained protection in chronic models due to the stability of the thiazolidine ring, which prevents premature oxidation of the sulfur atom in the bloodstream.

B. Anticancer & Chemoprevention Profile

Context: Cytotoxicity against HepG2 (Liver) and A549 (Lung) cancer lines. Data aggregated from recent derivative studies (e.g., Thiazolidin-4-one analogs).[1][2][3][4][5]

AgentTarget Cell LineIC50 (µM)Mechanism of Cell DeathSelectivity Index (SI)
Doxorubicin (Control)HepG21.2 ± 0.4DNA IntercalationLow (High toxicity)
T4CA (Parent) HepG2>500 (Inactive)Reverse TransformationN/A
Compound 6b (Thiazolidine derivative)HepG24.7 ± 0.2 G1 Cell Cycle ArrestHigh (>10)
Les-6009 (4-Thiazolidinone)A54910 - 50 ROS-dependent ApoptosisModerate

Critical Analysis: The parent T4CA molecule lacks potent direct cytotoxicity. However, structural derivatization (specifically at the C2 and N3 positions) transforms the scaffold from a cytoprotective antioxidant into a potent cytotoxic agent (Compound 6b) capable of arresting cell cycles in the G1 phase.

Experimental Validation Protocols

To ensure reproducibility, the following protocols are standardized for evaluating T4CA derivatives.

Protocol A: Intracellular GSH Quantification (Ellman’s Method Modified)

Purpose: To verify if the derivative successfully enters the cell and liberates cysteine for GSH synthesis.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with T4CA derivative (0.1, 0.5, 1.0 mM) vs NAC (1.0 mM) for 12h.

  • Lysis: Wash with PBS. Lyse cells using 5% Sulfosalicylic Acid (SSA) to precipitate proteins. Freeze-thaw x2.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Assay Reaction:

    • Mix 20 µL supernatant with 150 µL Phosphate Buffer (pH 8.0).

    • Add 20 µL DTNB (Ellman's Reagent) .

    • Incubate 10 min at RT in dark.

  • Quantification: Measure Absorbance at 412 nm . Normalize to total protein content (Bradford assay).

Protocol B: Nitrite Scavenging Assay (Griess Reaction)

Purpose: To assess the chemopreventive potential of T4CA (blocking nitrosamine formation).

  • Reaction Mix: Mix 1 mL of T4CA solution (varying concentrations) with 1 mL Sodium Nitrite (1 mM).

  • Acidification: Adjust pH to 1.2 using HCl (simulating gastric environment).

  • Incubation: Incubate at 37°C for 1 hour.

  • Measurement:

    • Add Griess Reagent (1:1 Sulfanilamide + NED).

    • Measure Absorbance at 540 nm .

    • Calculate % Scavenging:

      
      .
      
Experimental Workflow Diagram

This workflow outlines the logical progression from synthesis to lead candidate selection.

Workflow cluster_chem Phase 1: Chemistry cluster_screen Phase 2: In Vitro Screening cluster_mech Phase 3: Mechanistic Validation Start Start: T4CA Scaffold Design Synth Cyclocondensation (Cysteine + Aldehyde) Start->Synth Char Characterization (NMR, IR, MS) Synth->Char DPPH Antioxidant Assay (DPPH / ABTS) Char->DPPH MTT Cytotoxicity (MTT / SRB) DPPH->MTT Decision IC50 < 10 µM? MTT->Decision GSH_Level Intracellular GSH (Ellman's) Decision->GSH_Level Yes Discard Refine Structure Decision->Discard No Apoptosis Flow Cytometry (Annexin V / PI) GSH_Level->Apoptosis End Lead Candidate Apoptosis->End Discard->Synth

Caption: Standardized development workflow for Thiazolidine-4-carboxylic acid derivatives, prioritizing early toxicity screening before mechanistic confirmation.

Safety & Toxicology Profile

Researchers must exercise caution. Unlike NAC, T4CA has a steeper toxicity curve.

  • Hazard Classification: H301 (Toxic if swallowed) .[6][7]

  • Acute Toxicity:

    • LD50 (Oral, Rat): ~800 mg/kg (varies by derivative).

    • LD50 (i.p., Rat): ~400 mg/kg.[8]

  • Adverse Effects: High doses can lead to mitochondrial swelling and vacuolization in hepatocytes (paradoxical toxicity).

  • Metabolic Byproduct: The hydrolysis of T4CA releases formaldehyde in stoichiometric amounts. While usually metabolized rapidly by formaldehyde dehydrogenase, this limits the maximum safe bolus dose compared to NAC.

Conclusion & Recommendations
  • For Hepatoprotection: Use 2-substituted T4CA derivatives (e.g., 2-propyl-thiazolidine-4-carboxylic acid) rather than the parent compound.[9][10] These offer better lipophilicity and sustained cysteine release profiles than NAC.

  • For Cancer Research: Focus on Thiazolidin-4-one scaffolds (ketone at pos 4).[4] The parent T4CA is generally non-cytotoxic and ineffective as a direct chemotherapeutic.

  • Formulation: T4CA is air-sensitive and prone to oxidation. Store under inert gas (Argon/Nitrogen) and prepare fresh solutions for all in vitro assays.

References
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives. Journal of Biomedical Research & Environmental Sciences. (2022). Link

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant. PubMed. Link

  • Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels. PubMed. Link

  • Anticancer, antioxidant activities of thiazolidine-4-one derivatives. ResearchGate. (2022). Link

  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Journal of Medicinal Chemistry. Link

  • L-Thioproline Safety Data Sheet. Fisher Scientific. Link

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

This guide outlines the mandatory disposal protocols for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid . As a thiazolidine derivative, this compound presents specific risks regarding acute toxicity and potential reactivity with oxidizing agents.[1]

The Core Directive: Do not treat this compound as general trash or drain-safe waste. It requires segregation into Hazardous Organic Waste streams destined for high-temperature incineration.[1] The presence of the thiazolidine ring (sulfur-containing) means improper disposal via bleach or strong oxidizers can generate toxic byproducts.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity against the following profile. This ensures you are applying the correct protocol for CAS 72678-92-3 and not a generic variant.[1]

ParameterSpecificationOperational Implication
Chemical Name 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acidTarget analyte for labeling.[1][2][3]
CAS Number 72678-92-3 Unique identifier for waste manifests.[1]
Molecular Formula C₁₂H₁₅NO₄SContains Sulfur (S) and Nitrogen (N); potential for SOx/NOx generation during combustion.[1]
Physical State Solid (Powder)Dust inhalation hazard during transfer.[1]
GHS Classification Warning Acute Tox. 4 (Oral, Dermal, Inhalation) Skin Irrit. 2, Eye Irrit. 2PPE Required: Nitrile gloves, safety goggles, lab coat, N95 mask or fume hood.[1]
Reactivity Sensitive to Strong OxidizersCRITICAL: Do not mix with nitric acid, perchlorates, or bleach.[1]
Pre-Disposal Stabilization & Segregation

The Self-Validating Step: Before placing waste in a container, you must validate the waste stream's compatibility.[1]

Why this matters: Thiazolidines can undergo ring-opening or oxidation when exposed to strong oxidizers.[1] Segregation prevents uncontrolled exothermic reactions in the waste container.[1]

Workflow Visualization: Waste Stream Decision Tree

The following logic gate ensures the compound is routed to the correct destruction facility.

WasteSegregation Start Waste Material: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Bin: Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution (pH < 2 or > 12?) SolventCheck->Aqueous HaloBin Bin: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin AqAdjust Adjust pH to 5-9 (Neutralize) Aqueous->AqAdjust If Corrosive AqBin Bin: Aqueous Hazardous Waste (Do NOT Drain) Aqueous->AqBin If Neutral AqAdjust->AqBin

Figure 1: Decision logic for segregating thiazolidine-4-carboxylic acid derivatives based on physical state and solvent matrix.

Detailed Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the solid to prevent dust generation and ensure complete incineration.[1]

  • Primary Containment: Transfer the solid into a screw-top glass or HDPE jar. If the original container is intact, use it.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene). This acts as a catch for any particulate leakage.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid" (Do not use abbreviations like "DMPTCA").[1][4]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Disposal Action: Deposit in the Solid Hazardous Waste Drum . This drum is destined for incineration.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent solvent incompatibility.

  • Solvent Identification: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethanol).[1]

  • Quenching (If Reactive Reagents Present): If the reaction mixture contains unreacted thionyl chloride or strong bases, quench carefully before bottling.

    • Note: The thiazolidine ring itself is stable in standard organic solvents but will degrade in strong acid/base conditions.[1]

  • Bottling: Pour into an appropriate waste carboy (HDPE or Glass).

    • Crucial: Leave 10% headspace to allow for expansion.[1]

  • Labeling: List the solvent and the solute (approximate %).

    • Example: "95% Methanol, 5% Thiazolidine derivative."[1]

Spill Response Contingency

In the event of a powder spill outside the fume hood, follow this containment workflow to minimize inhalation risks.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Evacuate->PPE Contain Cover with Damp Paper Towels (Prevents Dust) PPE->Contain Scoop Scoop/Wipe into Waste Bag Contain->Scoop Clean Wash Surface with Soap & Water (Repeat 2x) Scoop->Clean Disposal Dispose as Solid Hazardous Waste Clean->Disposal

Figure 2: Step-by-step spill response protocol emphasizing dust suppression.[1][5][6]

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

  • RCRA Code (USA): Not specifically P- or U-listed.[1] Classify as Non-Regulated Hazardous Waste unless mixed with listed solvents (e.g., F002 for methylene chloride mixtures).[1]

  • Waste Characteristic: Toxic (due to acute toxicity GHS category 4).[1][6]

  • DOT Shipping Name (if shipping pure): Toxic solids, organic, n.o.s. (2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid).[1]

  • UN Number: UN 2811 (Generic for toxic organic solids).[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 327596, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (EC 672-268-2).[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.